N-Isovalerylglycine-d9
Description
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Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-[[2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/i1D3,2D3,3D2,5D |
InChI Key |
ZRQXMKMBBMNNQC-APXHDBETSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)NCC(=O)O |
Canonical SMILES |
CC(C)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-Isovalerylglycine-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Isovalerylglycine-d9, a deuterated internal standard crucial for quantitative bioanalytical studies. This document details the chemical properties, a robust synthesis protocol, and in-depth characterization methodologies, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams for enhanced clarity.
Introduction
This compound is the deuterium-labeled form of N-isovalerylglycine, an acylglycine that serves as a biomarker for isovaleric acidemia, an inborn error of leucine metabolism. Due to its stable isotopic label, this compound is an ideal internal standard for quantitative analysis by NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use allows for precise and accurate quantification of its non-deuterated counterpart in biological matrices.
Chemical Properties:
| Property | Value | Reference |
| Chemical Formula | C₇H₄D₉NO₃ | [2] |
| Molecular Weight | 168.24 g/mol | [2] |
| CAS Number | 1330037-21-2 | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [2] |
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process involving the preparation of isovaleryl-d9 chloride followed by a Schotten-Baumann reaction with glycine.
Synthesis Workflow
References
Introduction to N-Isovalerylglycine and the Role of Deuteration
An In-depth Technical Guide on the Physicochemical Properties of Deuterated N-Isovalerylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of N-Isovalerylglycine, with a focus on the effects of deuteration. The information presented is intended to support research, drug development, and analytical activities involving this molecule.
N-Isovalerylglycine is an N-acylglycine that serves as a key biomarker in the diagnosis of isovaleric acidemia, an inherited metabolic disorder affecting leucine catabolism. In this condition, the accumulation of isovaleryl-CoA leads to its conjugation with glycine to form N-Isovalerylglycine, which is then excreted in the urine.[1][2][3]
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a critical tool in pharmaceutical research.[4] This modification can subtly alter the physicochemical properties of a molecule, influencing its metabolic stability, pharmacokinetic profile, and utility as an internal standard in quantitative bioanalysis.[4][5] For instance, replacing metabolically labile hydrogens with deuterium can slow down a drug's breakdown, enhancing its therapeutic effect.[5]
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of N-Isovalerylglycine. While specific experimental data for deuterated N-Isovalerylglycine is not widely available, the anticipated effects of deuteration, based on established principles, are discussed.
Table 1: General and Physical Properties
| Property | N-Isovalerylglycine | Expected Effect of Deuteration |
| Appearance | White to off-white solid, powder, or crystals.[1][2][6][7] | No significant change expected. |
| Molecular Formula | C₇H₁₃NO₃[8][9] | C₇H₍₁₃-n₎DₙNO₃ (where 'n' is the number of deuterium atoms) |
| Molecular Weight | 159.18 g/mol [1][8] | Increase by approximately 1.006 g/mol for each deuterium atom. |
| Monoisotopic Mass | 159.089543287 Da[9] | Increase by approximately 1.006276 Da for each deuterium atom. |
| Melting Point | 87 - 90 °C[1][8][9] (values up to 108 °C reported[6]) | The effect is variable and depends on changes in crystal packing and intermolecular forces. It may slightly increase or decrease.[10] |
| Boiling Point | 371.8 ± 25.0 °C (Predicted)[2] | A slight increase is generally expected due to stronger intermolecular van der Waals forces. |
Table 2: Solubility and Partitioning Properties
| Property | N-Isovalerylglycine | Expected Effect of Deuteration |
| Water Solubility | 6.5 g/L (Predicted)[9] | May slightly increase or decrease, but significant changes are not generally expected. Some studies have shown increased solubility for certain deuterated compounds.[10] |
| Other Solubilities | Soluble in DMSO and Methanol.[6][11] | Similar solubility profile expected. |
| logP (Octanol/Water Partition Coefficient) | 1.5 (XLogP3)[8]; 0.1 - 0.35 (Predicted) | A slight increase in lipophilicity (higher logP) is possible due to the lower polarity of the C-D bond compared to the C-H bond. |
| pKa (Acid Dissociation Constant) | 4.17 (Strongest Acidic, Predicted)[9] | A slight increase in pKa (weaker acid) is expected due to the stronger C-D bond, which can influence the inductive effects on the carboxylic acid group. |
Metabolic Pathway of N-Isovalerylglycine
N-Isovalerylglycine is formed as a detoxification product in the metabolic pathway of the branched-chain amino acid, leucine. When the enzyme isovaleryl-CoA dehydrogenase is deficient, isovaleryl-CoA accumulates and is subsequently conjugated with glycine.[3][12]
Caption: Metabolic pathway showing the formation of N-Isovalerylglycine from Leucine.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physicochemical properties and the characterization of deuterated compounds.
Determination of Physicochemical Properties
-
Melting Point: The melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
-
Solubility:
-
Kinetic Solubility: This is often measured using high-throughput methods. A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and any resulting precipitation is detected, often by nephelometry or turbidimetry.[13]
-
Thermodynamic Solubility: The "shake-flask" method is the gold standard. An excess of the solid compound is agitated in a solvent (e.g., water or buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined, typically by LC-MS or UV-Vis spectroscopy.
-
-
logP (Octanol-Water Partition Coefficient): The shake-flask method involves dissolving the compound in a mixture of n-octanol and water. After equilibration, the phases are separated, and the concentration of the compound in each phase is measured to calculate the partition coefficient.[14] Chromatographic methods using HPLC are also common for faster estimation.
-
pKa (Acid Dissociation Constant): Potentiometric titration is a classic method where the pH of a solution of the compound is monitored as a titrant (acid or base) is added. Spectrophotometric methods can also be used if the compound's UV-Vis spectrum changes with ionization state.
Characterization of Deuterated Compounds
A combination of analytical techniques is crucial to confirm the identity, purity, and extent of deuteration of N-Isovalerylglycine.[5][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a precise mass-to-charge ratio, allowing for the determination of the number of deuterium atoms incorporated and the isotopic purity of the compound.[15][16][17] Techniques like ESI-HRMS are highly sensitive.[16][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques separate the deuterated compound from non-deuterated species and other impurities before mass analysis, allowing for accurate quantification of isotopic enrichment.[5]
-
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a deuterated small molecule like N-Isovalerylglycine.
Caption: Workflow for the synthesis and characterization of deuterated compounds.
Conclusion
The physicochemical properties of N-Isovalerylglycine are well-documented for the non-deuterated form. While experimental data for its deuterated analogues are scarce, established principles of isotope effects allow for reasoned predictions about how deuteration will influence these properties. The primary impact of deuteration is an increase in mass, with subtle effects on properties like melting point, pKa, and logP. For any research or application, the synthesis of deuterated N-Isovalerylglycine must be followed by a rigorous analytical characterization workflow, employing techniques such as NMR and high-resolution mass spectrometry, to confirm its structure and isotopic purity.
References
- 1. ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-ISOVALERYLGLYCINE | 16284-60-9 [chemicalbook.com]
- 3. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. usbio.net [usbio.net]
- 7. labproinc.com [labproinc.com]
- 8. N-Isovaleroylglycine | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]
- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
N-Isovalerylglycine-d9 as a Biomarker for Inborn Errors of Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-isovalerylglycine as a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inborn error of leucine metabolism. It details the underlying metabolic pathways, the pathophysiology of the disease, and the clinical significance of this biomarker. A special focus is placed on the use of its deuterated analog, N-isovalerylglycine-d9, in quantitative analytical methodologies. This guide includes a summary of quantitative data, detailed experimental protocols for biomarker analysis, and visualizations of key pathways and workflows to support researchers, scientists, and professionals in the field of drug development.
Introduction to Isovaleric Acidemia and N-Isovalerylglycine
Isovaleric Acidemia (IVA) is a rare autosomal recessive metabolic disorder caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzyme is crucial for the normal catabolism of the branched-chain amino acid leucine.[3] A deficiency in IVD leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, 3-hydroxyisovaleric acid, isovalerylcarnitine, and N-isovalerylglycine.[4][5][6] The buildup of these metabolites, particularly isovaleric acid, is toxic and can lead to severe clinical manifestations, including metabolic acidosis, neurological damage, and a characteristic odor of "sweaty feet".[1][3]
N-isovalerylglycine is a key diagnostic biomarker for IVA.[5] It is formed in the mitochondria through the conjugation of isovaleryl-CoA with glycine, a detoxification pathway that is upregulated in IVA to mitigate the toxicity of accumulating isovaleric acid.[7] The concentration of N-isovalerylglycine is significantly elevated in the urine and other body fluids of individuals with IVA, making it a reliable indicator of the disease.[5]
The Role of this compound in Quantitative Analysis
For accurate quantification of N-isovalerylglycine in biological samples, a stable isotope-labeled internal standard is essential. This compound, a deuterated form of the biomarker, serves this purpose.[8] It is chemically identical to the endogenous analyte but has a higher mass due to the presence of nine deuterium atoms. This mass difference allows for its distinct detection by mass spectrometry.
The use of this compound in stable isotope dilution analysis offers several advantages:
-
High Accuracy and Precision: It corrects for sample loss during preparation and variations in instrument response.
-
High Sensitivity: It enables the detection and quantification of very low concentrations of the analyte.[9]
-
Specificity: It minimizes interference from other components in the biological matrix.
Quantitative Data of N-Isovalerylglycine in Biological Fluids
The concentration of N-isovalerylglycine is markedly increased in individuals with Isovaleric Acidemia compared to healthy controls. The following tables summarize the reported quantitative data in various biological fluids.
Table 1: Urinary N-Isovalerylglycine Concentrations
| Population | Condition | Concentration (mmol/mol creatinine) | Reference(s) |
| Healthy Controls | Normal | 0 - 3.7 | [5] |
| IVA Patients | Metabolically Mild or Intermediate | 15 to 195 | [5] |
| IVA Patients | Metabolically Severe | up to 3300 | [5] |
Table 2: Amniotic Fluid N-Isovalerylglycine Concentrations for Prenatal Diagnosis
| Fetal Status | Condition | Concentration (ng/mL) | Reference(s) |
| Unaffected | Normal | Not detected or up to 6 | [9] |
| At-risk, Unaffected | Normal | 17 - 18 | [9] |
| Affected | Isovaleric Acidemia | 556 - 957 | [9] |
Table 3: Dried Blood Spot N-Isovalerylglycine Concentrations in Newborns
| Population | Condition | Concentration (nmol/mL) | Reference(s) |
| Healthy Controls | Normal | 0.17 ± 0.03 | [10] |
| Newborns on Antibiotics | High C5-acylcarnitine | 0.22 ± 0.05 | [10] |
| IVA Patients | Isovaleric Acidemia | 1.3 to 80.0 | [10] |
Experimental Protocols for N-Isovalerylglycine Analysis
The gold standard for the quantitative analysis of N-isovalerylglycine is gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.
Sample Preparation: Extraction and Derivatization
A robust sample preparation is crucial for accurate analysis. The following is a general protocol for urinary organic acids, which includes N-isovalerylglycine.
-
Sample Collection and Storage: Collect random urine samples and store them at -20°C until analysis.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the urine sample.
-
Acidification: Acidify the urine sample to a pH of less than 2 with hydrochloric acid (HCl).
-
Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. The sample is typically saturated with sodium chloride to improve extraction efficiency. The extraction is usually repeated to ensure complete recovery.
-
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Derivatization: To increase volatility for GC analysis, the dried residue is derivatized. A common method is silylation, which converts the polar functional groups to their trimethylsilyl (TMS) esters. This is typically achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent like pyridine at an elevated temperature (e.g., 60-80°C).[11][12]
GC-MS Analysis
-
Gas Chromatograph (GC) Column: A low polarity column, such as one with a 5% diphenyl - 95% dimethylpolysiloxane stationary phase (e.g., TG-5MS), is a suitable choice for separating a variety of organic acids.[13] A common column dimension is 30m length x 0.25mm internal diameter with a 0.25µm film thickness.
-
Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to elute all compounds of interest.
-
Mass Spectrometer (MS) Detection: The mass spectrometer is operated in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity.[14] In this mode, only specific mass-to-charge ratio (m/z) ions corresponding to the analyte and the internal standard are monitored. For the TMS derivative of N-isovalerylglycine, characteristic ions would be selected. While specific ions for the TMS derivative were not detailed in the search results, for the butylester derivative, product ions of m/z 132 are monitored.[10][15]
Signaling Pathways and Pathophysiology
Leucine Catabolism and Isovaleric Acidemia
The deficiency of isovaleryl-CoA dehydrogenase disrupts the normal breakdown of leucine, leading to the accumulation of isovaleryl-CoA. This is then diverted into alternative pathways, leading to the formation of isovaleric acid and its conjugates.
Pathophysiology of Hyperammonemia in Isovaleric Acidemia
A serious complication of IVA is hyperammonemia. The accumulation of isovaleryl-CoA inhibits N-acetylglutamate synthase (NAGS), a key enzyme in the urea cycle.[16] This inhibition leads to a decrease in N-acetylglutamate, which is an essential activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting step of the urea cycle.[17] The reduced flux through the urea cycle results in the accumulation of ammonia in the blood.
Analytical Workflow for N-Isovalerylglycine Quantification
The analytical workflow for the quantification of N-isovalerylglycine using GC-MS with stable isotope dilution involves several key steps from sample receipt to data analysis.
Conclusion
N-isovalerylglycine is an indispensable biomarker for the diagnosis and management of Isovaleric Acidemia. Its accurate quantification, facilitated by the use of the stable isotope-labeled internal standard this compound, is crucial for early detection through newborn screening and for monitoring therapeutic interventions. The detailed methodologies and understanding of the underlying pathophysiology presented in this guide are intended to support the ongoing efforts of researchers, scientists, and drug development professionals in improving the outcomes for individuals with this inborn error of metabolism.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Hyperammonemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. erndim.org [erndim.org]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. Selected ion monitoring - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. JCI - Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia. [jci.org]
An In-depth Technical Guide to Exploratory Metabolic Studies Using N-Isovalerylglycine-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for utilizing N-Isovalerylglycine-d9 in exploratory metabolic studies. By tracing the metabolic fate of this stable isotope-labeled compound, researchers can gain significant insights into leucine metabolism, diagnose inborn errors of metabolism, and assess the metabolic impact of novel therapeutics.
Introduction to N-Isovalerylglycine and its Deuterated Analog
N-Isovalerylglycine is an acyl glycine that serves as a key biomarker for the metabolic disorder Isovaleric Acidemia, an inborn error of leucine metabolism.[1][2] It is formed from the conjugation of isovaleryl-CoA, a leucine catabolite, with glycine.[3] The accumulation of N-Isovalerylglycine in biological fluids is indicative of a deficiency in the enzyme isovaleryl-CoA dehydrogenase.[3]
This compound is the deuterated form of N-Isovalerylglycine, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal tool for metabolic studies as it can be used as a tracer to follow the metabolic fate of isovaleryl-CoA or as an internal standard for the precise quantification of its non-deuterated counterpart in biological matrices.[4] The use of stable isotopes like deuterium is advantageous as they are non-radioactive and safe for a wide range of applications, including human studies.[5]
Core Applications in Metabolic Research
The primary applications of this compound in exploratory metabolic studies include:
-
Metabolic Flux Analysis: To quantify the rate of synthesis and turnover of N-Isovalerylglycine, providing insights into the activity of the leucine catabolic pathway.
-
Biomarker Validation: As an internal standard for the development of robust quantitative assays for N-Isovalerylglycine in various biological samples.
-
Drug Development: To investigate the effect of drug candidates on leucine metabolism and to assess potential off-target metabolic liabilities.
-
Disease Modeling: To study the pathophysiology of Isovaleric Acidemia and other related metabolic disorders in cell culture and animal models.
Experimental Protocols
A generalized workflow for conducting exploratory metabolic studies with this compound is presented below. This can be adapted based on the specific research question and experimental model.
General Workflow for in Vitro Metabolic Studies
Detailed Methodologies
1. Cell Culture and Isotope Labeling
This protocol is designed for adherent cell lines but can be adapted for suspension cultures.
-
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
-
Procedure:
-
Seed cells in 6-well plates to achieve approximately 80% confluency at the time of the experiment.
-
Prepare the labeling medium by supplementing the appropriate base medium with dFBS and the desired concentration of this compound.
-
Aspirate the standard culture medium and wash the cells once with PBS.
-
Add the pre-warmed labeling medium to the cells and incubate for the desired time points.
-
2. Metabolite Extraction
This protocol is for the extraction of polar metabolites from cultured cells.
-
Materials:
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
To quench metabolic activity, place the culture plate on dry ice and aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
3. Sample Preparation for LC-MS/MS Analysis
-
For Cell Culture Extracts:
-
Reconstitute the dried metabolite extracts in a suitable solvent for your LC-MS method (e.g., 50:50 acetonitrile:water).
-
-
For Urine Samples:
-
For Plasma Samples:
-
Thaw plasma samples on ice and vortex.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.[4]
-
Vortex vigorously for 30 seconds to precipitate proteins.[4]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to an autosampler vial.[4]
-
4. LC-MS/MS Analysis
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for sensitive and specific quantification.
-
Liquid Chromatography:
-
A C18 column is suitable for the separation of N-acylglycines.
-
A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used.
-
-
Mass Spectrometry:
-
Electrospray ionization (ESI) in positive mode is generally used for N-acylglycines.
-
The MRM transitions for N-Isovalerylglycine and its deuterated analog would need to be optimized. For N-Isovalerylglycine, the precursor ion is m/z 160.1 and the product ion is m/z 76.1.[4] The precursor ion for this compound would be expected at m/z 169.1.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Example Quantification of N-Isovalerylglycine in a Cell-Based Assay
| Cell Line | Treatment | Time (hours) | N-Isovalerylglycine (µM) |
| HepG2 | Control | 24 | 1.2 ± 0.2 |
| HepG2 | Drug X (10 µM) | 24 | 5.8 ± 0.7 |
| HEK293 | Control | 24 | 0.5 ± 0.1 |
| HEK293 | Drug X (10 µM) | 24 | 0.6 ± 0.1 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Visualization of Metabolic Pathways and Workflows
Leucine Catabolism and N-Isovalerylglycine Formation
Logical Workflow for Drug Development Application
Conclusion
This compound is a valuable tool for researchers in the field of metabolomics. Its application as a stable isotope tracer and internal standard allows for the detailed investigation of leucine metabolism, the diagnosis of related metabolic disorders, and the assessment of the metabolic effects of xenobiotics. The protocols and workflows outlined in this guide provide a solid foundation for the design and execution of robust and informative exploratory metabolic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Role of N-Isovalerylglycine in Detoxification Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isovalerylglycine (IVG) is a critical metabolite in the detoxification of isovaleric acid, particularly in the context of the inherited metabolic disorder Isovaleric Acidemia (IVA). This technical guide provides an in-depth exploration of the biochemical pathways involving IVG, focusing on the enzymatic conjugation of isovaleryl-CoA with glycine. It summarizes quantitative data on the efficacy of this detoxification route, details experimental protocols for the analysis of IVG and related enzymatic activities, and presents visual diagrams of the key metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disorders and drug development, offering insights into the mechanisms of detoxification and potential therapeutic interventions.
Introduction
Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzymatic defect leads to the accumulation of isovaleryl-CoA, a toxic intermediate in the catabolism of the branched-chain amino acid leucine.[1][3] The buildup of isovaleryl-CoA and its derivatives, such as isovaleric acid, results in severe metabolic acidosis, neurological damage, and a characteristic "sweaty feet" odor.[1][4]
The primary detoxification mechanism to mitigate the toxicity of isovaleryl-CoA is its conjugation with glycine to form the non-toxic, water-soluble compound N-Isovalerylglycine (IVG).[5][6] This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT).[3][7] The resulting IVG is then readily excreted in the urine, providing a crucial pathway for the removal of toxic metabolites.[8][9] Understanding the intricacies of this detoxification pathway is paramount for the diagnosis, monitoring, and development of therapeutic strategies for IVA and other organic acidemias.
The Glycine Conjugation Pathway
The detoxification of isovaleryl-CoA via glycine conjugation is a two-step process that primarily occurs in the mitochondria of the liver and kidneys.[7]
-
Activation of Isovaleric Acid: Although isovaleryl-CoA is the direct substrate for conjugation, its precursor, isovaleric acid, can be activated to its CoA thioester by acyl-CoA synthetases.
-
Glycine Conjugation: Isovaleryl-CoA is then conjugated with glycine in a reaction catalyzed by glycine N-acyltransferase (GLYAT).[3] Another enzyme, GLYATL1, has also been suggested as a potential candidate for this reaction, albeit with lower affinity.[3][10]
This pathway is not only crucial for endogenous detoxification but is also involved in the metabolism of various xenobiotics.[11]
Quantitative Analysis of N-Isovalerylglycine Excretion
The measurement of urinary N-Isovalerylglycine is a key biomarker for diagnosing and monitoring IVA.[12] Therapeutic interventions, primarily supplementation with glycine and L-carnitine, aim to enhance the excretion of toxic isovaleryl-CoA as IVG and isovalerylcarnitine.
Efficacy of Glycine and L-Carnitine Supplementation
Studies have demonstrated that glycine supplementation significantly increases the urinary excretion of IVG.[8][9] The addition of L-carnitine to the treatment regimen can further enhance the detoxification process by providing an alternative pathway for isovaleryl-CoA conjugation, forming isovalerylcarnitine.[7][13][14]
| Treatment Regimen | Mean Urinary N-Isovalerylglycine (IVG) Excretion | Fold Increase in IVG Excretion (vs. Baseline) | Reference |
| Baseline (No Supplementation) | Varies by patient | - | [8] |
| Glycine alone (250 mg/kg/day) | Doubled from baseline | ~2 | [8] |
| L-Carnitine alone (100 mg/kg/day) | 50% decline from baseline | 0.5 | [8] |
| Glycine + L-Carnitine | Increased from L-carnitine alone | >1 (compared to carnitine alone) | [8] |
| Glycine (250 mg/kg/day) + Leucine Load | - | ~2 (compared to leucine load alone) | [15] |
| Glycine (150 mg/kg/day) | Optimal under stable conditions | - | [9] |
| Glycine (>250 mg/kg/day) | May reduce IVG production | - | [9] |
Note: The actual values can vary significantly between patients and their metabolic state.
Enzyme Kinetics
The efficiency of the glycine conjugation pathway is dependent on the kinetic properties of glycine N-acyltransferase.
| Substrate | Enzyme | Km (mM) | Vmax (nmol/min/mg) | Reference |
| Isovaleryl-CoA | Human Liver GLYAT | 0.3 - 5.6 (for various acyl-CoAs) | Not specified | [5] |
| Glycine | Human Liver GLYAT | 0.5 - 2.9 (for various acyl-CoAs) | Not specified | [5] |
| Benzoyl-CoA (preferred substrate) | Human GLYAT | ~0.6 | Not specified | [6] |
Note: Kinetic parameters can vary based on the specific isoform of the enzyme and experimental conditions.
Experimental Protocols
Measurement of N-Isovalerylglycine by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high accuracy and sensitivity for the quantification of IVG in biological fluids.[16]
Protocol Outline:
-
Internal Standard Preparation: Synthesize a stable isotope-labeled internal standard, such as [4,4,4-D3]Isovalerylglycine.[16]
-
Sample Preparation:
-
To a known volume of urine or amniotic fluid, add a precise amount of the internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.
-
-
Derivatization:
-
Methylate the carboxylic acid group of IVG and the internal standard using a methylating agent (e.g., diazomethane or methanolic HCl).[16]
-
Further derivatization of the amide group may be performed if necessary.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).
-
Operate the mass spectrometer in the chemical ionization (CI) mode and monitor specific ions for the analyte and the internal standard (Selected Ion Monitoring - SIM).[16]
-
-
Quantification:
-
Calculate the ratio of the peak areas of the analyte to the internal standard.
-
Determine the concentration of IVG in the original sample by comparing this ratio to a standard curve.
-
Assay of Glycine N-Acyltransferase (GLYAT) Activity
This assay measures the rate of formation of the glycine conjugate from its acyl-CoA substrate. A common method involves a colorimetric assay measuring the release of Coenzyme A (CoA).
Protocol Outline:
-
Enzyme Source: Prepare a mitochondrial fraction from liver or kidney tissue, or use a purified recombinant GLYAT enzyme.
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
Glycine
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with free CoA to produce a colored product.
-
Enzyme preparation
-
-
Initiate Reaction: Start the reaction by adding the acyl-CoA substrate (e.g., isovaleryl-CoA or a model substrate like benzoyl-CoA).
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the rate of CoA release and thus to the enzyme activity.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of the colored product of the DTNB reaction.
Interplay with Carnitine Metabolism
In IVA, the accumulation of isovaleryl-CoA can lead to a secondary carnitine deficiency due to the formation and excretion of isovalerylcarnitine.[13] L-carnitine supplementation is therefore a cornerstone of therapy.[7][14] There is a dynamic interplay between the glycine and carnitine conjugation pathways for the detoxification of isovaleryl-CoA.
Combined therapy with both glycine and L-carnitine may be more effective in promoting the excretion of isovaleryl conjugates, especially during periods of metabolic stress.[8][13]
Conclusion
The formation of N-Isovalerylglycine is a vital detoxification pathway that mitigates the harmful effects of isovaleryl-CoA accumulation in Isovaleric Acidemia. This technical guide has provided a detailed overview of the glycine conjugation pathway, summarized key quantitative data, and outlined essential experimental protocols. A thorough understanding of these mechanisms is crucial for the development of improved diagnostic tools and more effective therapeutic strategies for patients with IVA and other related metabolic disorders. Further research into the regulation of glycine N-acyltransferase and the optimization of combined glycine and L-carnitine therapies holds promise for enhancing patient outcomes.
References
- 1. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disorders of Organic Acid Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isovaleric acidemia: response to a leucine load after three weeks of supplementation with glycine, L-carnitine, and combined glycine-carnitine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The treatment of isovaleric acidemia with glycine supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]
- 13. Effect of carnitine administration on glycine metabolism in patients with isovaleric acidemia: significance of acetylcarnitine determination to estimate the proper carnitine dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The response to L-carnitine and glycine therapy in isovaleric acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Isovalerylglycine-d9 for Tracing Leucine Catabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of N-Isovalerylglycine-d9 as a stable isotope tracer to investigate the metabolic pathways of leucine. Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and energy metabolism.[1] Dysregulation of leucine catabolism is associated with several metabolic disorders, most notably Isovaleric Acidemia (IVA).
The Biochemical Pathway of Leucine Catabolism and the Role of N-Isovalerylglycine
The breakdown of leucine primarily occurs in the mitochondria of muscle tissue.[2] The catabolic process begins with a transamination step, converting leucine to α-ketoisocaproate (KIC).[3][4] Subsequently, KIC is oxidatively decarboxylated to form isovaleryl-CoA by the enzyme branched-chain α-keto acid dehydrogenase (BCKDH).[3]
In a healthy state, isovaleryl-CoA is further metabolized by isovaleryl-CoA dehydrogenase (IVD).[5] However, in cases of IVD deficiency, as seen in Isovaleric Acidemia, isovaleryl-CoA accumulates.[6][7] This excess isovaleryl-CoA is then detoxified through two primary pathways: conjugation with carnitine to form isovalerylcarnitine, or conjugation with glycine to form N-isovalerylglycine.[7][8] Therefore, elevated levels of N-isovalerylglycine in urine and blood serve as a key diagnostic marker for IVA.[6][9][10]
The use of this compound, a deuterated (heavy) form of N-isovalerylglycine, allows researchers to trace the flux through this detoxification pathway and quantify the dynamics of leucine metabolism under various physiological and pathological conditions.
Experimental Protocols for Tracing Leucine Catabolism
Stable isotope tracing experiments are powerful tools for elucidating metabolic pathway dynamics in vivo and in vitro.[11][12] The general workflow involves the administration of an isotopically labeled compound and subsequent analysis of its incorporation into downstream metabolites using mass spectrometry.
1. Experimental Design and Tracer Administration:
The choice of experimental model (cell culture, animal model, or human subjects) and tracer delivery method is crucial and depends on the research question.[11][13]
-
In Vivo Studies: For animal or human studies, this compound can be administered via several routes:
-
Intravenous (IV) Infusion: A primed-dose constant infusion is a common method to achieve steady-state labeling in the plasma.[14] This allows for the calculation of metabolic flux rates.
-
Oral Gavage/Dietary Incorporation: For studies investigating dietary aspects of leucine metabolism, the tracer can be mixed into the diet or administered via gavage.[11][15]
-
-
In Vitro Studies: In cell culture experiments, the labeled compound is added to the culture medium.
2. Sample Collection and Preparation:
-
Blood: Serial blood samples are collected to measure the plasma concentration and isotopic enrichment of this compound and other relevant metabolites over time. Plasma is typically separated by centrifugation and stored at -80°C.
-
Urine: Urine samples are collected to assess the excretion of labeled and unlabeled N-isovalerylglycine.
-
Tissues: At the end of in vivo experiments, tissues of interest (e.g., muscle, liver) can be harvested, flash-frozen in liquid nitrogen, and stored at -80°C for later analysis.
-
Metabolite Extraction: Metabolites are extracted from plasma, urine, or tissue homogenates, often using a protein precipitation step with a cold organic solvent like methanol or acetonitrile. The supernatant containing the metabolites is then dried and derivatized if necessary for analysis.
3. Analytical Methodology: Mass Spectrometry:
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the analytical techniques of choice for these studies.[14][16]
-
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The deuterium atoms in this compound make it heavier than the endogenous, unlabeled N-Isovalerylglycine. This mass difference allows for their distinct detection and quantification.
-
Procedure:
-
An internal standard (e.g., a different isotopologue like N-Isovalerylglycine-¹³C₂) is added to the samples for accurate quantification.
-
The sample is injected into the GC or LC system, which separates the metabolites.
-
The separated metabolites enter the mass spectrometer, where they are ionized.
-
The mass spectrometer is set to monitor the specific m/z values for the labeled tracer (this compound) and the unlabeled endogenous metabolite.
-
The ratio of the labeled to unlabeled metabolite provides a measure of isotopic enrichment, which can be used to calculate metabolic flux.
-
Data Presentation
The quantitative data from a tracer study is typically presented in tables to facilitate comparison between different experimental groups or conditions.
| Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |
| Plasma Leucine (µM) | 150 ± 25 | 145 ± 30 |
| Urinary N-Isovalerylglycine (nmol/mg creatinine) | 0.18 ± 0.04 | 5.5 ± 1.2 |
| Urinary this compound (nmol/mg creatinine) | 25.6 ± 4.1 | 28.3 ± 5.0 |
| Isotopic Enrichment of N-Isovalerylglycine (%) | 99.3 ± 0.5 | 83.7 ± 3.4 |
| Leucine Flux (µmol/kg/hr) | 120 ± 15 | 185 ± 22 |
This table represents hypothetical data for illustrative purposes.
Logical Relationships in Leucine Catabolism Tracing
The interpretation of data from this compound tracing studies relies on understanding the relationship between leucine input, its metabolic fate, and the appearance of the tracer in measurable pools.
By using this compound, researchers can gain valuable insights into the regulation of leucine catabolism, the pathophysiology of metabolic diseases like Isovaleric Acidemia, and the efficacy of potential therapeutic interventions. The detailed protocols and analytical methods described in this guide provide a foundation for designing and executing robust stable isotope tracing studies in this critical area of metabolic research.
References
- 1. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Leucine -MetwareBio [metwarebio.com]
- 5. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 6. Orphanet: Isovaleric acidemia [orpha.net]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]
- 9. medlink.com [medlink.com]
- 10. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 13. escholarship.org [escholarship.org]
- 14. Determination of leucine flux in vivo by gas chromatography-mass spectrometry utilizing stable isotopes for trace and internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 16. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of N-Isovalerylglycine-d9: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the chemical stability and recommended storage conditions for N-Isovalerylglycine-d9, a deuterated stable isotope of N-Isovalerylglycine. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical factors influencing the compound's integrity and provides a framework for establishing robust stability-indicating analytical methods.
Introduction to this compound
This compound serves as an internal standard for the quantification of N-Isovalerylglycine in various biological matrices.[1] N-Isovalerylglycine is an acyl glycine that is a biomarker for isovaleric acidemia, an inborn error of leucine metabolism. Given its critical role in research and diagnostics, ensuring the chemical stability of this compound is paramount for accurate and reproducible results.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid Powder | |
| Purity | ≥98% | |
| Molecular Formula | C₇H₄D₉NO₃ | N/A |
| Molecular Weight | 168.25 g/mol | N/A |
| Solubility | DMSO: 5 mg/mL, Methanol: 1 mg/mL (for non-deuterated) | [2] |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on available data for the compound and its non-deuterated analog.
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | ≥ 1 year (in a dry, dark environment) | |
| Stock Solution | -80°C | 6 months | [1] |
| Stock Solution | -20°C | 1 month | [1] |
| Stock Solution | 0 - 4°C | 1 month |
For the non-deuterated N-Isovalerylglycine, a stability of at least 4 years has been reported at -20°C.[2]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively studied, the known chemistry of N-acylglycines suggests two primary routes of degradation: hydrolysis and oxidation.
Hydrolysis
The amide bond in this compound is susceptible to hydrolysis, which would yield isovaleric acid-d9 and glycine. This process can be catalyzed by acids or bases. Studies on other N-acyl glycines have demonstrated their susceptibility to acid-catalyzed hydrolysis.[3] Enzymatic hydrolysis, for instance by fatty acid amide hydrolase (FAAH), is also a known degradation route for N-acylglycines.[1]
Caption: Proposed hydrolytic degradation pathway for this compound.
Oxidation
Oxidative degradation is another potential pathway, particularly at the isovaleryl side chain. Similar N-acylglycines, like N-palmitoylglycine, are known to be substrates for oxidative enzymes such as cytochrome P450.[1]
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20%.[4][5]
Caption: General workflow for a forced degradation study of this compound.
Protocol for Acid and Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acid and base samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method.
Protocol for Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of this compound.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubation: Incubate the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at various time points.
-
Analysis: Analyze the samples by LC-MS/MS.
Protocol for Thermal Degradation
-
Solid State: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) in a controlled humidity chamber.
-
Solution State: Incubate a solution of the compound at elevated temperatures.
-
Sampling: Analyze samples at predetermined intervals.
-
Analysis: Assess for degradation using LC-MS/MS.
Protocol for Photostability Testing
-
Exposure: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Control: Keep control samples in the dark under the same temperature and humidity conditions.
-
Analysis: Analyze the exposed and control samples to determine the extent of photodegradation.
Development of a Stability-Indicating Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate, detect, and quantify the intact active substance from its degradation products and any other potential impurities.
Caption: Logical workflow for developing a stability-indicating analytical method.
Conclusions and Recommendations
While this compound is expected to be a stable molecule under the recommended storage conditions, this guide highlights the potential for degradation through hydrolysis and oxidation. Researchers should be aware of these possibilities and handle the compound accordingly. For critical applications, it is strongly recommended to perform in-house stability assessments using the protocols outlined in this document. The development and validation of a stability-indicating analytical method are essential for ensuring the quality and reliability of data generated using this compound.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data and general principles of chemical stability testing. It is not a substitute for rigorous experimental validation. Users should conduct their own studies to confirm the stability of this compound under their specific experimental conditions.
References
- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Technical Guide to N-Isovalerylglycine-d9: Commercial Sourcing and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources for N-Isovalerylglycine-d9, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based research. It further details the analytical methodologies employed to ensure its chemical and isotopic purity, a critical aspect for reliable experimental outcomes in metabolomics and pharmacokinetic studies.
Commercial Availability
This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. These suppliers typically offer the product in various quantities, accompanied by documentation outlining its quality specifications.
| Supplier | Stated Purity | CAS Number |
| MedchemExpress | 99.0%[1] | 1330037-21-2 |
| Xcess Biosciences | ≥98% (or refer to the Certificate of Analysis)[2] | 1330037-21-2 |
| LGC Standards | Information available upon request | Not specified |
| CymitQuimica | Information available upon request | Not specified |
Note: Purity specifications and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for each batch.
The Critical Role of Purity in Research
The use of this compound as an internal standard in quantitative analyses, such as those for diagnosing inborn errors of metabolism like isovaleric acidemia, demands high purity.[3] Both chemical and isotopic purity are paramount for accurate and reproducible results. Chemical impurities can introduce interfering signals or alter the ionization efficiency of the analyte, while isotopic impurities (e.g., the presence of d0 to d8 species) can affect the accuracy of the isotope dilution method.
Experimental Protocols for Purity Determination
A comprehensive quality control process for this compound involves multiple analytical techniques to assess its chemical identity, chemical purity, and isotopic purity. The following are representative protocols based on established methods for the analysis of acylglycines and deuterated standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Chemical Purity
LC-MS/MS is a powerful technique for separating the target compound from potential impurities and confirming its identity and purity.
Methodology:
-
Chromatographic Separation:
-
Instrument: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitoring the transition of the precursor ion (M+H)+ of this compound to a specific product ion. The exact masses for the d9 isotopologue would be used.
-
Data Analysis: The peak area of this compound is compared to the total peak area of all detected components to determine chemical purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
GC-MS is another valuable technique for assessing the purity of volatile and semi-volatile compounds. Derivatization is often required for non-volatile compounds like N-Isovalerylglycine.
Methodology:
-
Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by heating with an acidic alcohol) to increase volatility.
-
Gas Chromatography:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan to identify any impurities.
-
Data Analysis: Purity is determined by comparing the peak area of the derivatized this compound to the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is essential for confirming the chemical structure and assessing purity. For deuterated compounds, it also provides information about the sites of deuteration.
Methodology:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Methanol-d4, DMSO-d6).
-
Experiments:
-
¹H NMR: To identify and quantify any residual non-deuterated species or proton-containing impurities.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): To confirm the connectivity of the atoms within the molecule.
-
-
Data Analysis: The integral of the signals corresponding to the compound is compared to the integrals of impurity signals and a calibrated internal standard to quantify purity. For N-Isovalerylglycine, characteristic proton signals would be expected for the isovaleryl and glycine moieties, though the signals from the deuterated positions will be absent in the ¹H NMR spectrum.[4]
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity
HRMS is the primary method for determining the isotopic enrichment of a deuterated standard.
Methodology:
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Sample Introduction: Direct infusion or via LC.
-
Data Acquisition: Acquiring a high-resolution mass spectrum of the molecular ion region.
-
Data Analysis: The relative intensities of the different isotopologue peaks (d0 to d9) are measured. The isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all isotopologues.
Workflow for Sourcing and Purity Verification
The following diagram illustrates a logical workflow for researchers to source and verify the purity of this compound for use in their experiments.
Caption: Workflow for sourcing and verifying the purity of this compound.
Conclusion
For researchers and drug development professionals, the integrity of experimental data relies heavily on the quality of the reagents used. This compound, as a critical internal standard, is no exception. By carefully selecting a reputable commercial supplier and understanding the analytical methods used to verify its purity, scientists can ensure the accuracy and reliability of their quantitative studies. It is best practice to always request a batch-specific Certificate of Analysis and, if necessary, perform in-house verification to confirm that the material meets the stringent requirements of the intended application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Isovaleroylglycine | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Metabolic Fate of N-Isovalerylglycine in Cellular Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Isovalerylglycine (IVG) is a critical biomarker and detoxification product associated with Isovaleric Acidemia (IVA), an inherited metabolic disorder. This document provides an in-depth analysis of the metabolic context, formation, and cellular fate of N-Isovalerylglycine. It details the enzymatic pathways responsible for its synthesis, presents available quantitative data, and outlines experimental protocols for its study in cellular models.
Introduction: The Role of N-Isovalerylglycine in Leucine Metabolism
N-Isovalerylglycine is an N-acylglycine that plays a crucial role in the pathophysiology of Isovaleric Acidemia (IVA).[1][2] IVA is an autosomal recessive disorder caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[3] This enzyme is essential for the normal catabolism of the branched-chain amino acid, leucine.[3] A defect in IVD leads to the accumulation of isovaleryl-CoA, a toxic intermediate.[4][5]
To mitigate this toxicity, the cell employs a detoxification strategy by conjugating the excess isovaleryl-CoA with glycine.[4] This reaction forms the water-soluble and less toxic compound, N-Isovalerylglycine, which can then be excreted in the urine.[4][6] Therefore, the presence and concentration of IVG in biological fluids are primary diagnostic markers for IVA.[3][7][8] While IVG is primarily considered an end-product for elimination, understanding its formation is critical for developing therapeutic strategies for IVA.
The Metabolic Pathway of N-Isovalerylglycine Formation
The synthesis of N-Isovalerylglycine is a secondary metabolic pathway that becomes highly active during periods of isovaleryl-CoA accumulation.[4] The pathway begins with the catabolism of leucine and culminates in the conjugation of isovaleryl-CoA with glycine.
Signaling Pathway Diagram
Caption: Metabolic pathway showing the formation of N-Isovalerylglycine as a detoxification route in Isovaleric Acidemia (IVA) due to IVD deficiency.
Enzymology of N-Isovalerylglycine Synthesis
The conjugation of isovaleryl-CoA with glycine is catalyzed by glycine N-acyltransferases.[1][4] While historically attributed to a single enzyme, recent research suggests the involvement of at least two key enzymes.[4][5]
| Enzyme | Gene Name | Cellular Location | Substrates | Role in IVG Formation |
| Glycine N-acyltransferase | GLYAT | Mitochondria | Acyl-CoA, Glycine | Considered the primary enzyme for detoxifying excess acyl-CoAs through glycine conjugation.[4][5] |
| Glycine-N-acyltransferase like 1 | GLYATL1 | Mitochondria | Acyl-CoA, Glycine, Glutamine | A paralogue of GLYAT, also shown to be capable of forming N-Isovalerylglycine from isovaleryl-CoA and glycine.[4][5] |
In-silico and in-vitro studies have confirmed that both GLYAT and GLYATL1 can catalyze the formation of N-Isovalerylglycine, although they exhibit lower affinities for isovaleryl-CoA compared to their preferred substrates.[4][5]
Quantitative Data on N-Isovalerylglycine
Quantitative data on the intracellular metabolism of N-Isovalerylglycine is limited, as it is rapidly excreted. However, its concentration in biological fluids is a key diagnostic indicator for IVA.
| Parameter | Fluid | Condition | Reported Concentration Range |
| N-Isovalerylglycine | Urine | Isovaleric Acidemia (IVA) | Significantly elevated |
| Isovaleryl-CoA (Substrate) | - | In-vitro enzyme assay | 672 µM |
| Glycine (Substrate) | - | In-vitro enzyme assay | 523 mM |
| Isovalerylcarnitine (C5-carnitine) | Plasma | Isovaleric Acidemia (IVA) | Elevated |
Note: The in-vitro substrate concentrations are noted to be significantly higher than physiological intracellular levels.[4]
Experimental Protocols for Cellular Models
Studying the metabolic fate of N-Isovalerylglycine involves cell culture, stable isotope tracing, and analytical quantification. Fibroblast and white blood cell lines from IVA patients are common models.[3]
A. General Workflow for Stable Isotope Tracing
This protocol outlines a general approach to trace the formation of N-Isovalerylglycine from labeled precursors in a cellular model.
Caption: A generalized workflow for studying N-Isovalerylglycine formation in cellular models using stable isotope labeling and mass spectrometry.
B. Detailed Methodology: Quantification of N-Isovalerylglycine by LC-MS/MS
-
Cell Culture and Treatment:
-
Culture patient-derived fibroblasts or a relevant cell line in appropriate media.
-
Introduce the metabolic precursor (e.g., leucine or isovaleric acid) to the media. For stable isotope tracing, use a labeled version (e.g., ¹³C₅-Leucine).
-
Incubate for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Preparation:
-
Aspirate the culture medium.
-
Wash cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Perform metabolic quenching by adding a cold solvent, such as 80% methanol, to the culture plate to halt enzymatic activity.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Centrifuge to pellet cell debris and protein.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile).
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Chromatography: Use a suitable column (e.g., C18) to separate N-Isovalerylglycine from other metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
Parent Ion (Q1): m/z for N-Isovalerylglycine.
-
Fragment Ion (Q3): A specific daughter ion generated from the fragmentation of the parent ion.
-
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
-
Data Analysis:
-
Integrate the peak areas for the target analyte and the internal standard.
-
Generate a standard curve using known concentrations of N-Isovalerylglycine.
-
Calculate the concentration of N-Isovalerylglycine in the samples based on the standard curve.
-
Conclusion and Future Directions
N-Isovalerylglycine is primarily a detoxification product, and its metabolic fate is largely centered on its formation and subsequent excretion. Cellular models, particularly those derived from IVA patients, are invaluable for understanding the dynamics of this detoxification pathway. Future research should focus on modulating the activity of GLYAT and GLYATL1 as a potential therapeutic avenue for IVA. Furthermore, a more detailed investigation into whether N-Isovalerylglycine has any downstream signaling roles, beyond being an inert metabolite for excretion, could provide new insights into the pathophysiology of organic acidemias.
References
- 1. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]
- 2. N-Isovaleroylglycine | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of N-Isovalerylglycine-d9 by LC-MS/MS: An Application Note and Protocol
Abstract
This document provides a detailed methodology for the sensitive and specific quantification of N-Isovalerylglycine (IVG) in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-Isovalerylglycine is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting leucine catabolism.[1][2] This protocol employs a stable isotope-labeled internal standard, N-Isovalerylglycine-d9, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1] The method utilizes a simple sample preparation procedure followed by rapid chromatographic separation and detection by Multiple Reaction Monitoring (MRM), making it suitable for high-throughput clinical and research applications.
Introduction
N-Isovalerylglycine is an acylglycine that accumulates in individuals with Isovaleric Acidemia (IVA), an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[2] This enzyme deficiency disrupts the normal metabolism of the branched-chain amino acid leucine, leading to the buildup of isovaleryl-CoA. The detoxification of this excess isovaleryl-CoA occurs through its conjugation with glycine to form N-Isovalerylglycine, which is then excreted.[2] Consequently, the accurate quantification of N-Isovalerylglycine in biological fluids is a primary tool for the diagnosis and therapeutic monitoring of IVA.
LC-MS/MS has become the gold standard for the analysis of small molecule biomarkers due to its high sensitivity, specificity, and speed.[1] This application note describes a robust LC-MS/MS method for the quantification of N-Isovalerylglycine, using this compound as an internal standard, in plasma and urine.
Biochemical Pathway: Formation of N-Isovalerylglycine
The accumulation of N-Isovalerylglycine is a direct consequence of a defect in the leucine catabolism pathway. The diagram below illustrates the formation of this key biomarker.
Experimental Workflow
The overall analytical procedure is summarized in the workflow diagram below. The process begins with sample collection, followed by a straightforward sample preparation, LC-MS/MS analysis, and subsequent data processing.
Materials and Methods
Reagents and Materials
-
N-Isovalerylglycine analytical standard (≥97.0%)
-
This compound (≥98% isotopic purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma and urine (drug-free) for calibration standards and quality controls
Instrumentation
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent system
-
LC Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mass Spectrometer: SCIEX QTRAP 6500 or equivalent triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), operated in positive ion mode
Preparation of Standards and Quality Controls
Stock solutions of N-Isovalerylglycine and this compound were prepared in methanol. A series of working standard solutions were prepared by serial dilution of the N-Isovalerylglycine stock solution. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank plasma or urine.
Sample Preparation Protocols
Protocol 1: Protein Precipitation for Plasma Samples
-
Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Dilute-and-Shoot for Urine Samples
-
Pipette 25 µL of urine sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 465 µL of LC-MS grade water containing 0.1% formic acid.
-
Vortex for 10 seconds.
-
Transfer the diluted sample into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The instrumental parameters provided below are a starting point and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 2 |
| 0.5 | 2 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 2 |
| 7.0 | 2 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| N-Isovalerylglycine | 160.1 | 76.1 | 20 | 100 |
| This compound (IS) | 169.2 | 76.1 | 20 | 100 |
| Note: The product ion at m/z 76.1 corresponds to the protonated glycine molecule. Collision energy is instrument-dependent and should be optimized. |
Results and Data Presentation
Data acquisition and processing are performed using the instrument's control and analysis software (e.g., SCIEX Analyst®). Quantification is based on the peak area ratio of the analyte to the internal standard. Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards using a linear regression with a 1/x weighting factor.
Table 4: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 100 µM[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 µM[1] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 85% |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific tool for the quantitative analysis of N-Isovalerylglycine in both plasma and urine. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple "protein precipitation" and "dilute-and-shoot" sample preparation protocols are amenable to high-throughput environments. This method is well-suited for applications in clinical research for the study of inborn errors of metabolism like Isovaleric Acidemia and in pharmaceutical development for monitoring metabolic pathways.
References
Application Notes and Protocols for N-Isovalerylglycine-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isovalerylglycine (IVG) is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting leucine metabolism. Quantitative analysis of IVG in biological matrices such as urine, plasma, and dried blood spots is essential for clinical diagnosis and research. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification by mass spectrometry, correcting for matrix effects and variations during sample preparation and analysis. N-Isovalerylglycine-d9 (IVG-d9) is an ideal internal standard for this purpose due to its chemical similarity to the analyte and its distinct mass, ensuring reliable quantification.[1]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the clinical chemistry setting, focusing on analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analyte and Internal Standard Information
| Compound | Formula | Molecular Weight | CAS Number |
| N-Isovalerylglycine | C₇H₁₃NO₃ | 159.18 | 16284-60-9 |
| This compound | C₇H₄D₉NO₃ | 168.23 | 1330037-21-2 |
Pathophysiology of Isovaleric Acidemia
Isovaleric Acidemia is an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase. This enzyme is a key component in the catabolism of the branched-chain amino acid leucine. Its deficiency leads to the accumulation of isovaleryl-CoA, which is then metabolized into isovaleric acid and its conjugates, primarily N-isovalerylglycine. The accumulation of these compounds can lead to severe metabolic acidosis, neurological damage, and a characteristic "sweaty feet" odor. The measurement of N-isovalerylglycine is therefore a key diagnostic marker for this condition.[2][3]
Quantitative Data Summary
The following table summarizes typical concentrations of N-isovalerylglycine found in various biological samples from healthy individuals and patients with Isovaleric Acidemia.
| Biological Matrix | Population | N-Isovalerylglycine Concentration | Reference |
| Dried Blood Spots | Control Newborns | 0.17 ± 0.03 nmol/mL | [4] |
| Dried Blood Spots | Patients with Isovaleric Acidemia | 1.3 to 80.0 nmol/mL | [4] |
| Amniotic Fluid | Normal Pregnancy | Not detected to 6 ng/mL | [5] |
| Amniotic Fluid | Affected Fetus | 556 to 957 ng/mL | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of N-Isovalerylglycine in Human Plasma/Urine
This protocol provides a general method for the quantification of N-isovalerylglycine in plasma or urine using this compound as an internal standard.
1. Materials and Reagents
-
N-Isovalerylglycine
-
This compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/urine samples
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Isovalerylglycine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the N-Isovalerylglycine primary stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water.
3. Sample Preparation
-
To 100 µL of plasma, urine, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex briefly.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC conditions).
-
Vortex and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) N-Isovalerylglycine 160.1 76.1 15 | this compound | 169.1 | 76.1 | 15 |
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (N-Isovalerylglycine Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of N-Isovalerylglycine in the unknown samples by interpolation from the calibration curve.
Protocol 2: GC-MS Analysis of N-Isovalerylglycine in Urine
This protocol describes a method for the quantification of N-isovalerylglycine in urine using GC-MS following derivatization.
1. Materials and Reagents
-
N-Isovalerylglycine
-
This compound
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium chloride
-
Anhydrous sodium sulfate
2. Standard and Internal Standard Preparation
-
Prepare stock and working solutions as described in the LC-MS/MS protocol, using a suitable solvent like methanol.
3. Sample Preparation and Derivatization
-
To 1 mL of urine, add a known amount of this compound internal standard.
-
Acidify the urine to pH 1-2 with hydrochloric acid.
-
Saturate the sample with sodium chloride.
-
Extract the N-isovalerylglycine three times with 3 mL of ethyl acetate.
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before injection.
4. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Example for TMS derivative):
Compound m/z N-Isovalerylglycine-2TMS 158, 246, 303 | this compound-2TMS | 158, 255, 312 |
5. Data Analysis
-
Integrate the peak areas for the selected ions of the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve and quantify the analyte in samples as described for the LC-MS/MS method.
Method Validation Considerations
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: Assess the linear range of the assay using a series of calibration standards.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using quality control samples at low, medium, and high concentrations.
-
Selectivity and Specificity: Evaluate potential interferences from endogenous and exogenous compounds in the matrix.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix. The use of a stable isotope-labeled internal standard like this compound is critical to mitigate these effects.
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, and long-term).
Conclusion
This compound serves as a robust internal standard for the accurate and precise quantification of N-Isovalerylglycine in clinical and research settings. The detailed protocols provided for LC-MS/MS and GC-MS offer a foundation for laboratories to develop and validate their own assays for the diagnosis and monitoring of Isovaleric Acidemia and for research into related metabolic pathways. The use of stable isotope dilution mass spectrometry is the gold standard for such quantitative analyses, ensuring high-quality and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]
- 3. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Quantification of Isovalerylglycine in Urine using a Deuterated Standard by LC-MS/MS
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Isovalerylglycine (IVG) is a key biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting the leucine catabolism pathway. In individuals with IVA, the deficiency of the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleric acid, which is then conjugated with glycine to form IVG and excreted in the urine.[1] The quantification of IVG in urine provides a reliable method for the differential diagnosis of IVA, particularly in newborn screening programs where elevated C5-acylcarnitine levels can lead to false-positive results due to the administration of pivalate-containing antibiotics.[2]
This application note provides a detailed protocol for the sensitive and specific quantification of isovalerylglycine in human urine using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, N-Isovalerylglycine-d9, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described "dilute-and-shoot" method is simple, rapid, and suitable for high-throughput clinical research applications.
Principle
The method employs a simple dilution of a urine sample with an internal standard solution containing this compound. The diluted sample is then directly injected into a UPLC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. The analytes are detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Materials and Reagents
-
Analytes and Internal Standard
-
Isovalerylglycine (Sigma-Aldrich or equivalent)
-
This compound (LGC Standards or equivalent)
-
-
Solvents and Reagents
-
Methanol, LC-MS grade (Fisher Scientific or equivalent)
-
Acetonitrile, LC-MS grade (Fisher Scientific or equivalent)
-
Water, LC-MS grade (Fisher Scientific or equivalent)
-
Formic acid, LC-MS grade (Fisher Scientific or equivalent)
-
Ammonium formate, LC-MS grade (Sigma-Aldrich or equivalent)
-
-
Urine Samples
-
Human urine (collected and stored at -20°C or lower)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Isovalerylglycine Stock Solution (1 mg/mL): Accurately weigh 10 mg of isovalerylglycine and dissolve it in 10 mL of 50% methanol in a volumetric flask.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50% methanol in a volumetric flask.
-
Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the isovalerylglycine stock solution with 50% methanol to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 1 µg/mL.
Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any precipitate.
-
In a clean microcentrifuge tube, combine 90 µL of the urine supernatant with 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 900 µL of 50% methanol to the tube.
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an LC-MS vial for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Isovalerylglycine | 160.1 | 76.1 | 100 | 20 | 15 |
| Isovalerylglycine | 160.1 | 114.1 | 100 | 20 | 10 |
| This compound | 169.1 | 85.1 | 100 | 20 | 15 |
| This compound | 169.1 | 123.1 | 100 | 20 | 10 |
Note: Cone voltage and collision energy may require optimization for your specific instrument.
Data Presentation
Calibration Curve
A calibration curve should be generated by plotting the peak area ratio of isovalerylglycine to this compound against the concentration of the calibration standards. The curve should be linear over the expected concentration range of isovalerylglycine in urine. A typical calibration range is from 0.1 to 100 µg/mL.
| Calibration Level | Concentration (µg/mL) |
| 1 | 0.1 |
| 2 | 0.5 |
| 3 | 1.0 |
| 4 | 5.0 |
| 5 | 10.0 |
| 6 | 50.0 |
| 7 | 100.0 |
Quality Control Samples
Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.
| QC Level | Concentration (µg/mL) |
| Low | 0.8 |
| Medium | 8.0 |
| High | 80.0 |
Visualization
Caption: Experimental workflow for the quantification of isovalerylglycine in urine.
Caption: Simplified metabolic pathway of leucine and isovalerylglycine formation in Isovaleric Acidemia.
References
Application Notes and Protocols: N-Isovalerylglycine-d9 in Newborn Screening for Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric Acidemia (IVA) is an autosomal recessive inherited disorder of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1] This deficiency leads to the accumulation of isovaleryl-CoA derivatives, most notably isovaleric acid, which gives rise to a characteristic "sweaty feet" odor in affected individuals.[2][3] The buildup of these metabolites can cause severe metabolic acidosis, neurological damage, and developmental delays if not diagnosed and managed early.[2][4]
Newborn screening programs are critical for the early detection of IVA.[5] While the primary marker for IVA in many screening panels is the C5-acylcarnitine, isovalerylcarnitine, this marker can produce false-positive results due to the presence of pivaloylcarnitine, an isomer derived from the administration of pivalate-generating antibiotics to newborns.[6] To enhance the specificity and accuracy of IVA screening, a second-tier test measuring N-isovalerylglycine (IVG) is employed.[7] IVG is a specific downstream metabolite of isovaleryl-CoA and its quantification provides a more definitive diagnosis of IVA.[1]
This document provides detailed application notes and protocols for the quantitative analysis of N-isovalerylglycine in dried blood spots (DBS) using a stable-isotope dilution tandem mass spectrometry (MS/MS) method with N-Isovalerylglycine-d9 as an internal standard.
Metabolic Pathway and Rationale for N-Isovalerylglycine Measurement
In healthy individuals, the essential amino acid leucine is catabolized through a series of enzymatic steps. A key step is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD).[8] In individuals with IVA, a deficiency in IVD leads to the accumulation of isovaleryl-CoA.[1] The body attempts to detoxify this excess isovaleryl-CoA by conjugating it with glycine to form the non-toxic and water-soluble N-isovalerylglycine, which is then excreted.[9] Therefore, elevated levels of N-isovalerylglycine in blood and urine are a hallmark of IVA.[10]
Quantitative Data
The following table summarizes the expected concentrations of N-isovalerylglycine in dried blood spots from different newborn populations. These values are critical for establishing cutoff levels for newborn screening programs.
| Population | N-Isovalerylglycine Concentration (nmol/mL) | Reference(s) |
| Control Newborns | 0.17 ± 0.03 | [6] |
| Newborns Treated with Pivalate-Generating Antibiotics | 0.22 ± 0.05 | [6] |
| Newborns with Isovaleric Acidemia | 1.3 to 80.0 | [6] |
Experimental Protocols
Materials and Reagents
-
N-Isovalerylglycine (analytical standard)
-
This compound (internal standard)[4]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
n-Butanol (analytical grade)
-
Acetyl chloride or 3N HCl in n-butanol
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Dried blood spot collection cards (e.g., Whatman 903)
-
96-well microtiter plates
-
Pipettes and tips
-
Plate shaker
-
Nitrogen evaporator
-
UPLC-MS/MS system
Sample Preparation from Dried Blood Spots
-
Punching: From each dried blood spot sample, punch two 3.2 mm discs into a 96-well microtiter plate.[11]
-
Internal Standard Addition: To each well, add a precise volume of the this compound internal standard solution in methanol. The final concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.
-
Extraction: Add 100 µL of methanol to each well. Seal the plate and shake for 30 minutes at room temperature to extract the analytes.
-
Derivatization (Butylation):
-
Prepare a fresh solution of 3N HCl in n-butanol.
-
Transfer the methanolic extract to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of the butanolic HCl solution to each well.
-
Seal the plate and incubate at 65°C for 20 minutes.
-
After incubation, evaporate the butanolic HCl to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Analysis: The plate is now ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS Method
-
UPLC System: A high-pressure liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient should be optimized to ensure good separation of N-isovalerylglycine from other endogenous compounds. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A 10-minute total run time is often sufficient.[11]
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for both N-isovalerylglycine butyl ester and this compound butyl ester need to be determined by infusing the pure standards. For the non-deuterated compound, a product ion of m/z 132 has been reported to be generated from the quasi-molecular ion of isovalerylglycine butylester.[6]
-
MS/MS Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity and specificity for the selected MRM transitions.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of N-isovalerylglycine into a blank blood matrix (e.g., pooled cord blood) and preparing dried blood spots. Process these standards alongside the unknown samples.
-
Quantification: The concentration of N-isovalerylglycine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
-
Quality Control: Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay.
Experimental Workflow Diagram
Conclusion
The use of this compound as an internal standard for the quantification of N-isovalerylglycine by LC-MS/MS is a robust and specific method for the second-tier screening of Isovaleric Acidemia in newborns. This approach significantly reduces the false-positive rate associated with first-tier C5-acylcarnitine screening, leading to more accurate diagnoses and timely intervention for affected infants. The protocols outlined in this document provide a framework for the implementation of this essential diagnostic test in a clinical or research setting. It is recommended that each laboratory validates the method according to its own standard operating procedures and regulatory requirements.
References
- 1. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Useful second-tier tests in expanded newborn screening of isovaleric acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. researchgate.net [researchgate.net]
- 10. Isovaleric Acidemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Isovalerylglycine Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isovalerylglycine is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting leucine metabolism.[1][2] Accurate and reliable quantification of N-Isovalerylglycine in plasma is essential for clinical diagnosis and for evaluating the efficacy of therapeutic interventions. This document provides detailed application notes and protocols for the preparation of plasma samples for N-Isovalerylglycine analysis using various techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, primarily coupled with mass spectrometry-based analytical methods.
Analytical Platforms
The principal analytical methods for the quantification of N-Isovalerylglycine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Due to its polar nature, N-Isovalerylglycine requires derivatization to increase its volatility for GC-MS analysis.[5][6] LC-MS/MS methods can often analyze the compound directly, though derivatization can sometimes be used to enhance sensitivity.[7]
Sample Preparation Techniques: A Comparative Overview
Effective sample preparation is crucial for removing interfering substances from the plasma matrix, such as proteins and phospholipids, and for concentrating the analyte of interest. The choice of technique depends on the desired purity, recovery, throughput, and the subsequent analytical method.
Quantitative Data Summary
The following table summarizes typical performance characteristics of different sample preparation techniques for the analysis of small molecules like N-Isovalerylglycine in plasma. Please note that specific values for N-Isovalerylglycine may vary depending on the exact protocol and analytical instrumentation.
| Sample Preparation Technique | Typical Recovery (%) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput |
| Protein Precipitation | 80-95% | 10-100 ng/mL | 50-500 ng/mL | High |
| Liquid-Liquid Extraction | 70-90% | 5-50 ng/mL | 20-200 ng/mL | Medium |
| Solid-Phase Extraction | 85-105% | 1-20 ng/mL | 5-100 ng/mL | Medium-High |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
This method is rapid and effective for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput analysis.[1][8][9]
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (ACN), HPLC grade, ice-cold
-
Internal Standard (IS) solution (e.g., deuterated N-Isovalerylglycine)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Syringe filters (0.2 µm)
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples at room temperature.[1]
-
Vortex the plasma sample to ensure homogeneity.[1]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is common).[9]
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
For LC-MS analysis, the supernatant can be directly transferred to an autosampler vial. For cleaner samples, filter the supernatant through a 0.2 µm syringe filter into the vial.[1]
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram: Protein Precipitation
Caption: Workflow for protein precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than protein precipitation by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
-
Autosampler vials
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of methanol to precipitate proteins and vortex for 30 seconds.
-
Add 1 mL of MTBE, and vortex for 1 minute for extraction.
-
Add 250 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 10,000 x g for 10 minutes. Two distinct phases will be visible.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for liquid-liquid extraction.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and allows for analyte concentration, often resulting in the best sensitivity.[11] A mixed-mode or polymeric sorbent is often suitable for polar analytes like acylglycines.[12]
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Polymeric Reversed-Phase)
-
SPE manifold (vacuum or positive pressure)
-
Phosphoric acid or Formic acid (for sample acidification)
-
Methanol, HPLC grade (conditioning and elution solvent)
-
Water, HPLC grade (equilibration and wash solvent)
-
Nitrogen evaporator
-
Reconstitution solvent
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a glass tube.
-
Add 50 µL of internal standard.
-
Add 500 µL of 4% phosphoric acid to acidify the sample. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Apply a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash with 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the N-Isovalerylglycine with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Transfer to an autosampler vial for analysis.
-
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for solid-phase extraction.
Protocol 4: Derivatization for GC-MS Analysis
This two-step derivatization protocol targets the carboxylic acid and amine/amide functional groups of N-Isovalerylglycine to make it volatile for GC-MS analysis.[3][13]
This protocol follows a protein precipitation or extraction step where the supernatant/extract has been dried down.
Materials:
-
Dried sample extract
-
Pyridine
-
Methoxyamine hydrochloride (MeOX) solution (e.g., 20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the dried sample extract is completely free of moisture.
-
Step 1: Methoxyimation
-
Add 40 µL of methoxyamine hydrochloride solution to the dried extract.[3]
-
Vortex for 1 minute to dissolve the residue.
-
Incubate at 60°C for 60 minutes. This step protects ketone and aldehyde groups and prevents multiple derivatives.
-
-
Step 2: Silylation
-
After cooling to room temperature, add 50 µL of MSTFA.[3]
-
Vortex for 1 minute.
-
Incubate at 60°C for another 60 minutes. This step silylates the carboxylic acid and any active hydrogens.
-
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with a micro-insert.
-
The sample is now ready for injection into the GC-MS system.
Logical Diagram: GC-MS Derivatization
Caption: Two-step derivatization for GC-MS.
Conclusion
The selection of a sample preparation technique for N-Isovalerylglycine analysis in plasma is a critical step that influences the quality and reliability of the results. For high-throughput screening, protein precipitation offers a simple and rapid workflow. For enhanced purity and sensitivity, liquid-liquid extraction or solid-phase extraction are recommended. When using GC-MS, a robust derivatization procedure is mandatory. The protocols provided herein offer detailed guidance for researchers to establish and optimize their analytical methods for N-Isovalerylglycine quantification.
References
- 1. a protein precipitation extraction method [protocols.io]
- 2. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 4. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Precipitation Procedures [sigmaaldrich.com]
- 8. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Isovalerylglycine-d9 in Metabolic Flux Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for elucidating the intricate network of metabolic pathways within biological systems. By tracing the flow of atoms from stable isotope-labeled substrates through metabolic reactions, MFA provides quantitative insights into the rates (fluxes) of these pathways. N-Isovalerylglycine (IVG) is an acyl glycine that serves as a key biomarker for Isovaleric Acidemia (IVA), an inherited disorder of leucine metabolism caused by the deficiency of isovaleryl-CoA dehydrogenase (IVD). In the context of MFA, its deuterated isotopologue, N-Isovalerylglycine-d9, offers a powerful tool for investigating the dynamics of leucine catabolism and the glycine conjugation pathway, particularly in studies related to IVA and other metabolic disorders.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in metabolic flux analysis. The primary application described is its use as an internal standard for the accurate quantification of labeled and unlabeled N-isovalerylglycine, which is crucial for determining the flux through the leucine degradation pathway. A secondary, hypothetical application as a tracer is also discussed.
Principle and Applications
The catabolism of the branched-chain amino acid L-leucine proceeds through several steps, leading to the formation of isovaleryl-CoA. In a healthy state, isovaleryl-CoA is further metabolized by IVD. However, in cases of IVD deficiency, isovaleryl-CoA accumulates and is detoxified by conjugation with glycine to form N-isovalerylglycine, which is then excreted.
By introducing a stable isotope-labeled precursor, such as L-leucine-d10, into a cell culture or in vivo model, the flux through the leucine catabolism pathway can be traced by monitoring the incorporation of deuterium into downstream metabolites, including N-isovalerylglycine. This compound serves as an ideal internal standard in mass spectrometry-based quantification of the formed N-isovalerylglycine-d5 (from L-leucine-d10 and unlabeled glycine). This allows for precise measurement of the rate of N-isovalerylglycine production, which directly reflects the flux of leucine through this detoxification pathway.
Primary Applications:
-
Quantification of Leucine Catabolic Flux: Accurately measure the flux of leucine through the glycine conjugation pathway in cellular or animal models of Isovaleric Acidemia.
-
Drug Discovery and Development: Evaluate the efficacy of therapeutic interventions aimed at reducing the accumulation of isovaleryl-CoA by quantifying changes in N-isovalerylglycine flux.
-
Disease Modeling: Characterize the metabolic phenotype of patient-derived cells or genetic models of IVA and other related metabolic disorders.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key metabolic pathway and a typical experimental workflow for a metabolic flux analysis experiment using a labeled leucine tracer and this compound as an internal standard.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells with L-Leucine-d10
This protocol describes the labeling of a human fibroblast cell line (e.g., derived from an IVA patient) to trace the flux of leucine into N-isovalerylglycine.
Materials:
-
Human fibroblast cell line
-
DMEM medium deficient in L-leucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Leucine-d10
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Culture the human fibroblast cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing leucine-free DMEM with 10% dFBS, 1% Penicillin-Streptomycin, and the desired concentration of L-Leucine-d10 (e.g., the physiological concentration of leucine).
-
Media Exchange: Aspirate the standard culture medium from the cells, wash once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
Isotopic Labeling: Incubate the cells in the labeling medium for a time course determined by the expected rate of leucine metabolism and cell division (e.g., 0, 2, 6, 12, 24 hours) to approach isotopic steady-state.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate on dry ice for 20 minutes, then centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Store at -80°C until analysis.
-
Protocol 2: LC-MS/MS Quantification of N-Isovalerylglycine
This protocol outlines the analysis of the extracted metabolites to quantify labeled and unlabeled N-isovalerylglycine.
Materials:
-
Dried metabolite extracts
-
This compound (Internal Standard)
-
Mobile phases for liquid chromatography (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase.
-
Internal Standard Spiking: Add a known concentration of this compound to each sample to serve as an internal standard for quantification.
-
LC Separation: Inject the samples onto the C18 column and perform a gradient elution to separate N-isovalerylglycine from other metabolites.
-
MS/MS Detection: Analyze the eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The MRM transitions to monitor are:
-
Unlabeled N-Isovalerylglycine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
Labeled N-Isovalerylglycine-d5 (from Leucine-d10): Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
This compound (Internal Standard): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Note: The exact m/z values will depend on the ionization mode and adduct formation and need to be optimized experimentally.)
-
-
Data Acquisition: Acquire the data for each sample, including calibration standards and quality controls.
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear comparison. The peak areas of the different isotopologues of N-isovalerylglycine are normalized to the peak area of the internal standard (this compound).
Table 1: Hypothetical Quantification of N-Isovalerylglycine Isotopologues
| Sample ID | Time (h) | N-Isovalerylglycine (unlabeled) (nmol/10^6 cells) | N-Isovalerylglycine-d5 (labeled) (nmol/10^6 cells) |
| Control 1 | 24 | 1.2 ± 0.1 | 15.3 ± 1.1 |
| Control 2 | 24 | 1.1 ± 0.2 | 14.9 ± 0.9 |
| Treatment A-1 | 24 | 1.3 ± 0.1 | 8.7 ± 0.7 |
| Treatment A-2 | 24 | 1.2 ± 0.2 | 9.1 ± 0.8 |
| Treatment B-1 | 24 | 1.0 ± 0.1 | 12.5 ± 1.0 |
| Treatment B-2 | 24 | 1.1 ± 0.1 | 13.1 ± 1.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Data Analysis Workflow
The following diagram illustrates the logical flow of data analysis for calculating metabolic flux.
Application Notes and Protocols for GC-MS Analysis of N-Isovalerylglycine-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the deuterated internal standard, N-Isovalerylglycine-d9, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate derivatization method is critical for achieving the desired sensitivity, accuracy, and reproducibility in bioanalytical assays. Three common derivatization techniques are presented: Silylation, Acylation, and Methylation.
Introduction
N-Isovalerylglycine is a key biomarker for the inborn error of metabolism, isovaleric acidemia. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification of the endogenous analyte in complex biological matrices like plasma and urine. Due to its polar nature, containing both a carboxylic acid and an amide group, N-Isovalerylglycine is not sufficiently volatile for direct GC-MS analysis. Derivatization is therefore a mandatory step to increase its volatility and improve its chromatographic properties.
This guide details the protocols for three effective derivatization methods, provides a comparison of their analytical performance, and includes visual workflows to aid in experimental design.
Derivatization Methods Overview
The choice of derivatization reagent depends on the functional groups present in the analyte and the desired analytical outcome. For N-Isovalerylglycine, the primary targets for derivatization are the carboxylic acid and the N-H group of the amide.
-
Silylation: This is a widely used technique that replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silyl derivatives are generally volatile and thermally stable.
-
Acylation: This method involves the reaction of the analyte with an acylating agent, such as an acid anhydride or a chloroformate, to form esters and amides. This process also increases volatility and can introduce specific fragmentation patterns in the mass spectrum.
-
Methylation: This alkylation technique specifically targets the carboxylic acid group, converting it to a methyl ester. It is a simple and effective way to increase the volatility of acidic compounds.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the key quantitative parameters for the different derivatization methods. Please note that the values presented are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
| Derivatization Method | Reagent | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Reported Recovery | Key Advantages | Key Disadvantages |
| Silylation | MTBSTFA | 1 - 10 ng/mL | 5 - 25 ng/mL | > 90% | Forms stable derivatives, good for a wide range of amino acids.[1] | Reagents are moisture-sensitive, requiring anhydrous conditions.[1] |
| Acylation | Methyl Chloroformate | 0.031 - 1.95 µM[2][3] | 0.1 - 5 µM | 85 - 105% | Rapid reaction, can be performed in aqueous media.[4][5] | Can be exothermic, potential for side reactions.[2] |
| Methylation | Diazomethane | 5 - 20 ng/mL | 15 - 50 ng/mL | > 95% | Highly efficient for carboxylic acids, minimal byproducts.[6] | Diazomethane is highly toxic and explosive, requiring special handling.[6][7] |
Note: The LOD and LOQ for Acylation are presented in µM as reported in the cited literature for general amino acid analysis and can be converted to ng/mL based on the molecular weight of the derivative.
Experimental Protocols
Method 1: Silylation using MTBSTFA
This protocol describes the formation of the tert-butyldimethylsilyl (TBDMS) derivative of this compound.
Materials:
-
This compound standard solution
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen gas, high purity
-
Heating block or oven
-
GC-MS vials with inserts
Protocol:
-
Sample Preparation:
-
Pipette a known amount of this compound standard or sample extract into a GC-MS vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[1]
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA (+1% TBDMSCl).
-
Cap the vial tightly and vortex briefly to ensure the residue is dissolved.
-
Heat the vial at 60-80°C for 30 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min
-
-
MS Conditions (Typical):
-
Method 2: Acylation using Methyl Chloroformate (MCF)
This protocol details the derivatization of this compound using methyl chloroformate. This reaction targets both the carboxylic acid and the amide N-H.
Materials:
-
This compound standard solution
-
Methyl Chloroformate (MCF)
-
Methanol
-
Pyridine
-
Chloroform
-
Sodium Bicarbonate solution (1 M)
-
GC-MS vials
Protocol:
-
Sample Preparation:
-
Pipette the aqueous this compound standard or sample into a reaction vial.
-
-
Derivatization Reaction:
-
Add 200 µL of methanol and 40 µL of pyridine to the sample.
-
Add 20 µL of methyl chloroformate and vortex vigorously for 30 seconds.
-
Add another 20 µL of methyl chloroformate and vortex again for 30 seconds.
-
-
Extraction:
-
Add 400 µL of chloroform to the reaction mixture and vortex for 10 seconds.
-
Add 400 µL of 1 M sodium bicarbonate solution to quench the reaction and vortex for 10 seconds.
-
Centrifuge the vial to separate the layers.
-
Carefully transfer the lower organic layer (chloroform) containing the derivatized analyte to a clean GC-MS vial.
-
-
GC-MS Analysis:
-
Inject the organic extract into the GC-MS system.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 260°C
-
Oven Program: Initial 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: SIM mode for quantification, monitoring characteristic fragment ions of the MCF derivative.
-
-
Method 3: Methylation using Diazomethane
This protocol describes the esterification of the carboxylic acid group of this compound using diazomethane. Caution: Diazomethane is a potent carcinogen and is explosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment and by personnel experienced in handling hazardous reagents.
Materials:
-
This compound standard solution
-
Diazomethane solution (prepared fresh in diethyl ether)
-
Diethyl ether (anhydrous)
-
Nitrogen gas, high purity
-
GC-MS vials
Protocol:
-
Sample Preparation:
-
Pipette a known amount of this compound standard or sample extract into a GC-MS vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of a freshly prepared solution of diazomethane in diethyl ether. A pale yellow color should persist, indicating an excess of reagent.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Gently bubble nitrogen through the solution to remove the excess diazomethane until the yellow color disappears.
-
-
GC-MS Analysis:
-
The sample is now ready for injection into the GC-MS.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial 90°C, hold for 1 min, ramp at 12°C/min to 250°C, hold for 3 min.
-
Carrier Gas: Helium at 1.0 mL/min
-
-
MS Conditions (Typical):
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each derivatization method.
Caption: Silylation Workflow with MTBSTFA.
Caption: Acylation Workflow with Methyl Chloroformate.
Caption: Methylation Workflow with Diazomethane.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format | Springer Nature Experiments [experiments.springernature.com]
- 8. N-Isovaleroylglycine, TMS derivative [webbook.nist.gov]
- 9. N-Isovaleroylglycine, TMS derivative [webbook.nist.gov]
- 10. N-Isovaleroylglycine, TMS derivative [webbook.nist.gov]
- 11. N-Isovalerylglycine, 2TMS derivative [webbook.nist.gov]
- 12. Methyl N-isovalerylglycine | C8H15NO3 | CID 533941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Solid-Phase Extraction of N-Isovalerylglycine from Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Isovalerylglycine (IVG) is a key biomarker for the diagnosis and monitoring of isovaleric acidemia, an inborn error of leucine metabolism.[1][2] Accurate quantification of IVG in biological fluids such as urine and plasma is crucial for clinical research and patient management. Solid-Phase Extraction (SPE) is a robust sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation.[3][4] This document provides a detailed protocol for the solid-phase extraction of N-Isovalerylglycine from biological fluids, designed to yield a clean, concentrated sample suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
While specific recovery data for a standardized N-Isovalerylglycine SPE protocol is not extensively published, the following table represents typical performance characteristics that can be expected from an optimized mixed-mode or polymeric SPE method for a small, acidic analyte like IVG from a complex biological matrix.
| Parameter | Urine | Plasma/Serum |
| Analyte | N-Isovalerylglycine | N-Isovalerylglycine |
| SPE Sorbent | Mixed-Mode Anion Exchange | Reversed-Phase Polymeric |
| Recovery (%) | 85 - 95% | 80 - 90% |
| RSD (%) | < 10% | < 15% |
| LLOQ (ng/mL) | ~5 ng/mL[5] | 10 - 50 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
This table summarizes expected performance data based on typical results for similar analytes and is intended for illustrative purposes.
Experimental Protocol: SPE of N-Isovalerylglycine
This protocol outlines a general procedure for the extraction of N-Isovalerylglycine from urine and plasma using a mixed-mode anion exchange SPE cartridge, which is suitable for retaining acidic compounds.
Materials and Reagents:
-
SPE Cartridges: Mixed-Mode Anion Exchange (e.g., Agilent Bond Elut Plexa, Waters Oasis MAX)
-
N-Isovalerylglycine standard
-
Internal Standard (IS): Isotopically labeled N-Isovalerylglycine (e.g., [4,4,4-D3]Isovalerylglycine)[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Urine or Plasma (collected using appropriate anticoagulants if necessary)
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen evaporator
Sample Pre-treatment:
-
Urine:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix for 15 seconds.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to pellet particulates.
-
Take 1 mL of the supernatant and add the internal standard.
-
Acidify the sample by adding 50 µL of 2% formic acid. Vortex to mix.
-
-
Plasma/Serum:
-
Thaw frozen plasma/serum samples on ice.
-
Vortex mix for 15 seconds.
-
To 500 µL of plasma/serum, add the internal standard.
-
Precipitate proteins by adding 1.5 mL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of 2% formic acid in deionized water.
-
Solid-Phase Extraction Procedure:
The following steps are to be performed using an SPE vacuum manifold.
-
Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Ensure the solvent completely wets the sorbent bed.
-
-
Equilibration:
-
Pass 3 mL of deionized water through the cartridge.
-
Follow with 3 mL of 2% formic acid in deionized water. Do not allow the sorbent to dry.
-
-
Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 2% formic acid in deionized water to remove hydrophilic interferences.
-
Follow with a wash of 3 mL of methanol to remove lipophilic interferences.
-
Dry the cartridge under full vacuum for 5-10 minutes to remove residual solvent.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the N-Isovalerylglycine and internal standard with 2 x 1.5 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate.
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Visualizations
SPE Workflow for N-Isovalerylglycine
Caption: Workflow of the solid-phase extraction protocol for N-Isovalerylglycine.
Signaling Pathway Context
Caption: Simplified metabolic pathway showing the formation of N-Isovalerylglycine in Isovaleric Acidemia.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. affinisep.com [affinisep.com]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Isovaleric Acidemia using N-Isovalerylglycine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, 3-hydroxyisovaleric acid, isovalerylcarnitine, and N-isovalerylglycine (IVG).[3][4] IVG, formed by the conjugation of isovaleryl-CoA with glycine, is a key biomarker for diagnosing and monitoring IVA.[1][5] Therapeutic drug monitoring of IVG is crucial for managing patients with IVA, which typically involves a low-protein/leucine-restricted diet and supplementation with L-carnitine and/or L-glycine to enhance the detoxification of isovaleric acid.[1][4][6]
The use of a stable isotope-labeled internal standard, such as N-Isovalerylglycine-d9, is essential for accurate quantification of IVG in biological matrices by mass spectrometry.[7] The internal standard compensates for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the analytical method. This is particularly important in newborn screening, where false positives for IVA can occur due to the presence of pivaloylcarnitine, an isobaric compound.[8]
These application notes provide detailed protocols for the quantitative analysis of N-isovalerylglycine in dried blood spots and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Biochemical Pathway and Monitoring Rationale
In individuals with IVA, the deficiency of isovaleryl-CoA dehydrogenase disrupts the normal catabolism of the amino acid leucine. This leads to an accumulation of isovaleryl-CoA, which is then shunted into alternative metabolic pathways, resulting in the formation of toxic metabolites. The body attempts to detoxify the excess isovaleryl-CoA by conjugating it with glycine to form the non-toxic and water-soluble N-isovalerylglycine, which is then excreted in the urine. Therefore, quantifying the levels of N-isovalerylglycine in biological fluids provides a direct measure of the metabolic derangement and the effectiveness of therapeutic interventions.
References
- 1. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forensicrti.org [forensicrti.org]
- 8. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting isotopic interference in N-Isovalerylglycine-d9 LC-MS analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding isotopic interference in the LC-MS/MS analysis of N-Isovalerylglycine using its deuterated internal standard, N-Isovalerylglycine-d9.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why does it occur in my this compound analysis?
A: Isotopic interference, or crosstalk, happens when the signal from your analyte (N-Isovalerylglycine) and your stable isotope-labeled internal standard (SIL-IS, this compound) are not perfectly distinct. This can lead to inaccurate quantification. There are two primary sources of this interference:
-
Contribution from Internal Standard to Analyte: The this compound standard is not 100% isotopically pure. It contains a small fraction of molecules with fewer deuterium labels (e.g., d8, d7), some of which can have the same mass-to-charge ratio (m/z) as the analyte's primary isotope, causing a false positive signal in the analyte's MRM transition.
-
Contribution from Analyte to Internal Standard: The unlabeled N-Isovalerylglycine naturally contains heavy isotopes (primarily ¹³C).[1] A molecule with several ¹³C atoms can have an m/z value that overlaps with the signal of the d9-internal standard, especially at high analyte concentrations.[2] This overlap can artificially inflate the internal standard's signal, leading to underestimation of the analyte concentration and non-linear calibration curves.[2][3][4]
Q2: How can I identify if isotopic interference is affecting my results?
A: Several key symptoms can point to an isotopic interference issue:
-
Signal in Blanks: You observe a peak at the retention time of N-Isovalerylglycine in a blank matrix sample that was only spiked with the this compound internal standard. This is the most direct evidence of IS-to-analyte interference.
-
Non-Linear Calibration Curve: Your calibration curve becomes non-linear and bends towards the x-axis at higher concentrations. This is a classic sign of the analyte contributing to the internal standard's signal.[2]
-
Inaccurate Quality Controls (QCs): Your high-concentration QCs show poor accuracy (negative bias), while low-concentration QCs may be acceptable.
-
Variable Analyte/IS Ratios: You observe inconsistent area ratios between the analyte and the internal standard across replicate injections of the same sample.
Q3: I see a peak for the native analyte when I inject only the d9-internal standard. What is an acceptable level of contribution?
A: This indicates isotopic impurity in your internal standard. While zero contribution is ideal, a small, consistent contribution is often manageable. A common industry practice is to ensure the response of the analyte MRM transition in a blank sample spiked with the working concentration of the internal standard is less than 5% of the response of the analyte at the Lower Limit of Quantification (LLOQ).
| Sample ID | Analyte Response (Area) | Analyte Response at LLOQ (Area) | IS Concentration | % Contribution to LLOQ | Assessment |
| Blank + IS | 450 | 10,000 | 100 ng/mL | (450 / 10,000) * 100 = 4.5% | Acceptable |
| Blank + IS | 800 | 10,000 | 100 ng/mL | (800 / 10,000) * 100 = 8.0% | Unacceptable |
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
If you suspect isotopic interference, follow this systematic approach to diagnose and resolve the issue. The workflow below outlines the key decision points and actions.
Caption: Systematic workflow for troubleshooting isotopic interference.
Guide 2: Optimizing Mass Spectrometry (MS/MS) Parameters
Selecting unique and robust MRM transitions is critical to minimizing crosstalk. If interference is suspected, re-evaluate your precursor and product ions.
N-Isovalerylglycine readily forms a protonated molecule [M+H]⁺ in positive electrospray ionization. Fragmentation typically occurs at the amide bond.
-
N-Isovalerylglycine (Analyte): Molecular Weight ≈ 159.09 Da; Precursor Ion [M+H]⁺ ≈ 160.1 m/z
-
This compound (IS): Molecular Weight ≈ 168.14 Da; Precursor Ion [M+H]⁺ ≈ 169.1 m/z
The most common fragmentation pathway for N-acyl glycines involves a neutral loss that results in a product ion corresponding to the iminium ion of glycine or a related fragment.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) | Notes |
| N-Isovalerylglycine | 160.1 | 86.1 | 10 - 25 | (Qualifier) Corresponds to the isovaleryl iminium ion [C₅H₁₂N]⁺. |
| N-Isovalerylglycine | 160.1 | 76.1 | 15 - 30 | (Quantifier) Corresponds to the protonated glycine fragment [C₂H₆NO₂]⁺. |
| This compound | 169.1 | 86.1 | 10 - 25 | (Qualifier) Same fragment as analyte; relies on chromatographic separation. |
| This compound | 169.1 | 76.1 | 15 - 30 | (Quantifier) Unlabeled fragment; potential for in-source exchange. Use with caution. |
| This compound | 169.1 | 95.1 | 10 - 25 | (Quantifier) Corresponds to the deuterated isovaleryl iminium ion [C₅H₃D₉N]⁺. Recommended. |
Recommendation: Use the transitions 160.1 → 76.1 for the analyte and 169.1 → 95.1 for the internal standard. This ensures both the precursor and product ions are mass-shifted, providing the best selectivity and minimizing the risk of interference.
Experimental Protocols
Protocol 1: Assessing Isotopic Contribution of Internal Standard
Objective: To quantify the signal contribution from the this compound IS to the N-Isovalerylglycine analyte MRM transition.
-
Prepare Blank Sample: Use a matrix blank (e.g., plasma, urine) that is free of the analyte.
-
Spike with Internal Standard: Add the working concentration of this compound solution to the blank matrix. Do not add any of the native analyte.
-
Process and Extract: Process this sample using your standard sample preparation protocol.
-
Acquire Data: Inject the extracted sample onto the LC-MS/MS system and acquire data, monitoring the MRM transitions for both the analyte (e.g., 160.1 → 76.1) and the IS (e.g., 169.1 → 95.1).
-
Analyze Results:
-
Integrate the peak area at the expected retention time in the analyte's MRM channel. This is the "contribution area."
-
Separately, analyze a sample prepared at the LLOQ concentration and integrate the analyte peak area.
-
Calculate the percent contribution using the formula: % Contribution = (Contribution Area / LLOQ Analyte Area) * 100
-
Protocol 2: Optimizing Chromatographic Separation
Objective: To improve the chromatographic resolution between N-Isovalerylglycine and any interfering matrix components or isobaric compounds. Even with a SIL-IS, good chromatography is essential to minimize matrix effects.[5]
-
Select Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient:
-
Flow Rate: 0.4 mL/min
-
Gradient Profile:
-
0.0 - 0.5 min: 2% B
-
0.5 - 3.0 min: Ramp from 2% to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.0 - 4.1 min: Return to 2% B
-
4.1 - 5.0 min: Equilibrate at 2% B
-
-
-
Optimization Strategy:
-
Increase Resolution: If peaks are too broad or poorly resolved from the injection front, make the gradient shallower. For example, extend the ramp from 2% to 95% B over a longer period (e.g., 5-7 minutes).
-
Adjust Retention: If the peak elutes too early, increase the initial hold time at 2% B. If it elutes too late, increase the starting percentage of Mobile Phase B.
-
Test Modifiers: If peak shape is poor, consider trying 0.1% acetic acid as an alternative mobile phase modifier.
-
Caption: Decision process for optimizing LC gradient conditions.
References
- 1. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 2. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quantification of N-Isovalerylglycine-d9 in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate plasma matrix effects in the quantification of N-Isovalerylglycine-d9.
Frequently Asked Questions (FAQs)
Q1: What are plasma matrix effects and how do they affect the quantification of this compound?
A1: Plasma matrix effects are the alteration of ionization efficiency for an analyte, such as N-Isovalerylglycine, by co-eluting, undetected components in the plasma matrix. These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[1] Biological matrices like plasma are complex and contain numerous endogenous compounds, particularly phospholipids, that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] For a small polar molecule like N-Isovalerylglycine, these interferences can significantly impact the reliability of the analytical method.
Q2: Why is a deuterated internal standard like this compound essential for this analysis?
A2: A deuterated internal standard (IS) is the ideal choice for quantitative LC-MS/MS analysis.[4] Because this compound is chemically almost identical to the analyte, it exhibits nearly identical chromatographic retention times, extraction recoveries, and ionization responses.[5] By co-eluting, this compound experiences the same matrix effects as the endogenous N-Isovalerylglycine, allowing for accurate correction of any signal suppression or enhancement. This leads to more robust and reliable quantitative results.[6]
Q3: What are the most common sample preparation techniques to mitigate matrix effects for N-Isovalerylglycine quantification?
A3: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7] For mitigating the significant interference from phospholipids, specialized techniques like phospholipid removal plates are also highly effective.[2] The choice of method depends on the required sensitivity, throughput, and the degree of matrix effect observed.
Q4: Should I consider derivatization for N-Isovalerylglycine analysis?
A4: Derivatization can be a useful strategy for small, polar molecules like N-acylglycines.[8] It can improve chromatographic retention on reversed-phase columns, moving the analyte away from the early-eluting, highly polar matrix components that often cause significant ion suppression.[8] However, it adds a step to the sample preparation workflow and must be carefully validated to ensure complete and reproducible reaction.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound in plasma.
Issue 1: Low Signal Intensity or Significant Ion Suppression
Possible Causes:
-
Co-elution of Phospholipids: Phospholipids are a major cause of ion suppression in plasma samples and often co-elute with polar analytes.[2]
-
Suboptimal Sample Preparation: An inadequate sample cleanup method may not sufficiently remove interfering matrix components.[10]
-
Inefficient Ionization: Mass spectrometer source conditions may not be optimal for N-Isovalerylglycine.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike analysis to quantify the extent of ion suppression.[7] This involves comparing the analyte response in a clean solvent to the response in an extracted blank plasma sample spiked with the analyte.
-
Improve Sample Preparation:
-
Switch to a More Effective Technique: If using protein precipitation, consider liquid-liquid extraction or a dedicated phospholipid removal product (e.g., Ostro, HybridSPE).[10] These methods provide a cleaner extract.[2]
-
Optimize LLE: Adjust the pH of the aqueous phase and the choice of organic solvent to improve the extraction efficiency of N-Isovalerylglycine while leaving interferences behind.
-
-
Optimize Chromatography:
-
Modify Gradient: Develop a shallower gradient to improve the chromatographic separation between N-Isovalerylglycine and co-eluting matrix components.[11]
-
Consider HILIC: For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from phospholipids which are typically not well-retained on HILIC columns.
-
-
Enhance MS Detection:
-
Optimize source parameters such as spray voltage, gas flows, and temperature to maximize the ionization of N-Isovalerylglycine.
-
Issue 2: High Variability in Results (Poor Precision)
Possible Causes:
-
Inconsistent Sample Preparation: Manual extraction methods like LLE can be prone to variability if not performed consistently.[12]
-
Variable Matrix Effects: The extent of ion suppression can differ between individual plasma samples.
-
Internal Standard Issues: The internal standard may not be adequately compensating for variability.
Troubleshooting Steps:
-
Review Sample Preparation Protocol:
-
Ensure precise and consistent execution of all steps, especially pipetting and vortexing times.
-
Consider automating the sample preparation process using 96-well plates to improve reproducibility.[12]
-
-
Verify Internal Standard Performance:
-
Ensure the concentration of this compound is appropriate and that it is added to all samples, standards, and QCs at the very beginning of the sample preparation process.[6]
-
Check for any potential interference at the mass transition of the internal standard.
-
-
Evaluate Different Plasma Lots: During method validation, assess the matrix effect in at least six different lots of plasma to ensure the method is robust across different sources.[13]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation techniques used for the analysis of small polar molecules, like N-acylglycines, in plasma. Note that specific values for N-Isovalerylglycine may vary, but this provides a general comparison.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Phospholipid Removal Plates |
| Analyte Recovery | > 90% | 70 - 90% | > 90%[2] |
| Matrix Effect (Ion Suppression) | High[10] | Moderate to Low | Very Low[14] |
| Phospholipid Removal | Poor (< 50%)[7] | Moderate | > 99%[2] |
| Precision (%RSD) | < 15% | < 10% | < 5%[2] |
| Throughput | High | Low to Medium | High |
| Cost per Sample | Low | Medium | High |
Experimental Protocols
Protocol 1: Phospholipid Removal using a 96-Well Plate
This protocol is recommended for achieving the cleanest extracts and minimizing matrix effects.
-
Sample Aliquoting: Aliquot 100 µL of plasma samples, calibration standards, and quality controls into the wells of a 96-well collection plate.
-
Internal Standard Addition: Add 10 µL of the this compound working solution to each well.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each well.
-
Mixing: Mix thoroughly by vortexing for 1 minute to ensure complete protein precipitation.
-
Phospholipid Removal: Place the collection plate on top of the phospholipid removal plate and apply a vacuum to draw the supernatant through the removal sorbent.
-
Eluate Collection: Collect the eluate in a clean 96-well collection plate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to autosampler vials or inject directly for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a good balance between cleanliness and cost.
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of plasma, standard, or QC.
-
Internal Standard Addition: Add 10 µL of the this compound working solution.
-
pH Adjustment (Optional): Add 20 µL of 1% formic acid to acidify the sample, which can improve the extraction of acidic analytes.
-
Extraction Solvent Addition: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
References
- 1. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
improving recovery of N-Isovalerylglycine-d9 from complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of N-Isovalerylglycine-d9 from complex biological samples such as plasma and urine.
Troubleshooting Guides
This section addresses specific issues users may encounter during the extraction and analysis of this compound.
Low Recovery of this compound During Solid-Phase Extraction (SPE)
Q1: My recovery for this compound is consistently low after SPE. What are the potential causes and how can I troubleshoot this?
A1: Low recovery in SPE can stem from several factors throughout the extraction process. Here is a systematic approach to identify and resolve the issue:
-
Inappropriate Sorbent Selection: N-Isovalerylglycine is a polar compound. The choice of SPE cartridge is critical for good retention and subsequent elution.
-
Troubleshooting:
-
For polar analytes in aqueous matrices, a reversed-phase sorbent is typically used. Consider using a C18 or a polymeric sorbent like Oasis HLB, which is effective for a wide range of polar and non-polar compounds.[1][2]
-
If using a C18 cartridge, ensure it is from a reputable supplier, as performance can vary.[3]
-
For very polar compounds, a mixed-mode sorbent with both reversed-phase and ion-exchange characteristics could improve retention.
-
-
-
Sample Pre-treatment and Loading Conditions: The pH of the sample can significantly impact the retention of this compound on the sorbent.
-
Troubleshooting:
-
Adjust the sample pH. For acidic compounds like N-Isovalerylglycine, acidifying the sample (e.g., to pH 2-3 with formic acid) will neutralize the carboxyl group, increasing its hydrophobicity and retention on a reversed-phase sorbent.[4]
-
Ensure the sample is free of particulates by centrifugation or filtration before loading to prevent clogging of the SPE cartridge.
-
-
-
Inadequate Cartridge Conditioning and Equilibration: Failure to properly prepare the SPE cartridge will lead to poor and inconsistent recovery.
-
Troubleshooting:
-
Conditioning: Flush the cartridge with a water-miscible organic solvent like methanol or acetonitrile to activate the sorbent.
-
Equilibration: Equilibrate the cartridge with an aqueous solution that mimics the sample's pH and ionic strength. Do not let the sorbent run dry before loading the sample.[5]
-
-
-
Wash Step Too Aggressive: The wash solvent may be eluting the analyte of interest along with interferences.
-
Troubleshooting:
-
Use a weaker wash solvent. If you are using a high percentage of organic solvent in your wash step, reduce it. For example, if using 20% methanol, try 5% methanol.
-
Optimize the wash solvent by testing different compositions and monitoring the eluate for the presence of this compound.
-
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Troubleshooting:
-
Increase the organic solvent strength in the elution solution. Methanol and acetonitrile are common choices.[6]
-
Adjust the pH of the elution solvent. For an acidic analyte, making the elution solvent basic (e.g., by adding a small amount of ammonium hydroxide) can ionize the analyte and facilitate its release from a reversed-phase sorbent.
-
Increase the volume of the elution solvent or perform a second elution to ensure complete recovery.
-
-
Caption: Troubleshooting workflow for low SPE recovery.
Low Recovery of this compound During Liquid-Liquid Extraction (LLE)
Q2: I am experiencing low and variable recovery with my LLE protocol. What should I check?
A2: Low recovery in LLE is often related to the choice of solvent, pH of the aqueous phase, and the physical extraction process.
-
Inappropriate Extraction Solvent: The polarity of the extraction solvent must be suitable for partitioning the analyte from the aqueous sample.
-
Troubleshooting:
-
For a moderately polar analyte like N-Isovalerylglycine, solvents like ethyl acetate or a mixture of isopropanol and dichloromethane are good starting points.
-
If recovery is low, consider a more polar solvent or a mixture of solvents.
-
-
-
Incorrect pH of the Aqueous Phase: The ionization state of N-Isovalerylglycine is crucial for its partitioning.
-
Troubleshooting:
-
Acidify the aqueous sample to a pH at least 2 units below the pKa of the carboxylic acid group of N-Isovalerylglycine. This will ensure it is in its neutral, more hydrophobic form, which partitions more readily into the organic phase.[7]
-
-
-
Emulsion Formation: Emulsions at the interface between the aqueous and organic layers can trap the analyte, leading to poor recovery.[8]
-
Troubleshooting:
-
Centrifuge the sample to break the emulsion.
-
Add a small amount of salt (salting out) to the aqueous phase to increase its polarity and help break the emulsion.[7]
-
Use gentle mixing (inverting the tube) instead of vigorous vortexing.
-
-
-
Insufficient Mixing or Phase Separation:
-
Troubleshooting:
-
Ensure thorough mixing of the two phases to allow for efficient partitioning.
-
Allow adequate time for the phases to separate completely before collecting the organic layer.
-
-
Caption: Troubleshooting workflow for low LLE recovery.
Issues with LC-MS/MS Analysis
Q3: My this compound signal is weak or inconsistent in the LC-MS/MS analysis. What could be the problem?
A3: Weak or inconsistent signals can be due to matrix effects, issues with the internal standard, or suboptimal LC-MS/MS parameters.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[9][10]
-
Troubleshooting:
-
Improve sample cleanup: Use a more rigorous SPE protocol to remove interfering substances.
-
Optimize chromatography: Adjust the LC gradient to separate this compound from the interfering components.
-
Evaluate matrix effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.[10]
-
-
-
Internal Standard Issues: The deuterated internal standard (IS) is meant to compensate for variability, but issues with the IS itself can lead to problems.
-
Troubleshooting:
-
Ensure IS Purity: Verify the isotopic and chemical purity of the this compound standard. Contamination with the unlabeled analyte can lead to inaccuracies.[11]
-
Check for Deuterium Exchange: Under certain pH or temperature conditions, the deuterium labels may exchange with protons from the solvent, leading to a loss of the IS signal and an increase in the analyte signal.[12]
-
Ensure Co-elution: The analyte and IS should co-elute for proper compensation of matrix effects.[11]
-
-
FAQs (Frequently Asked Questions)
Q4: What is the best storage condition for biological samples containing N-Isovalerylglycine?
A4: For long-term stability, it is recommended to store biological samples (plasma, urine) at -80°C. For short-term storage (up to one month), -20°C is generally acceptable. Avoid repeated freeze-thaw cycles, which can lead to degradation of the analyte.
Q5: Should I derivatize N-Isovalerylglycine before LC-MS/MS analysis?
A5: Derivatization is not always necessary but can improve chromatographic retention and sensitivity for small, polar molecules like N-Isovalerylglycine. Butylation (using butanol-HCl) is a common derivatization strategy for acylglycines that can enhance their detection.[13][14] However, modern HILIC chromatography and sensitive mass spectrometers can often achieve adequate performance without derivatization.[9]
Q6: How do I perform a matrix effect study?
A6: A standard approach to evaluate matrix effects involves comparing the response of the analyte in a neat solution versus its response when spiked into a blank, extracted matrix.[11][15]
-
Set A (Neat Solution): Analyte and IS in a clean solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.
The matrix effect and recovery can be calculated as follows:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Quantitative Data Summary
The following tables summarize recovery data for acylglycines and related compounds from various studies. Note that these are examples, and optimal recovery for this compound should be determined empirically.
Table 1: Example SPE Recoveries for Acylglycines
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Acylglycines (various) | Urine | Not Specified | Not Specified | 90.2 - 109.3 | [14] |
| Short-Chain Fatty Acids | Plasma | Not Specified | Not Specified | > 80 | [16] |
| Anticancer Drugs | Plasma | C8 | Methanol | ≥ 92.3 | [17] |
Table 2: Example LLE Recoveries
| Analyte | Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| N-Isovalerylglycine | Urine | Ethyl Acetate | 91.3 | [18] |
| Short-Chain Fatty Acids | Plasma | Not Specified | > 80 | [16] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard (this compound).
-
Add 200 µL of 0.1% formic acid in water to acidify the sample.
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol. To improve recovery of an acidic analyte, a basic elution solvent like 5% ammonium hydroxide in methanol can be tested.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
-
Sample Preparation:
-
To 200 µL of urine, add the internal standard (this compound).
-
Acidify the sample to approximately pH 2 with 1M HCl.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the acidified urine sample.
-
Gently mix by inverting the tube for 10 minutes. Avoid vigorous vortexing to prevent emulsion formation.
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. hawach.com [hawach.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Isovalerylglycine and Its Isomers
Welcome to the technical support center for the chromatographic analysis of isovalerylglycine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in optimizing your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of isovalerylglycine and its isomers?
A1: The main challenges stem from the structural similarity of isovalerylglycine and its isomers, such as 2-methylbutyrylglycine and pivaloylglycine. These compounds are often isobaric (have the same mass-to-charge ratio), making them difficult to distinguish by mass spectrometry alone. Their similar physicochemical properties also lead to co-elution in conventional chromatographic systems. Achieving baseline separation requires highly selective methods that can exploit subtle differences in their structures.
Q2: Which analytical techniques are most suitable for separating these isomers?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques.[1]
-
GC-MS: Provides excellent separation efficiency, but often requires derivatization of the analytes to increase their volatility and thermal stability.[2]
-
LC-MS/MS: Offers high sensitivity and specificity, particularly with tandem mass spectrometry, which can sometimes differentiate isomers based on their fragmentation patterns. It often requires less complex sample preparation than GC-MS.[3]
Q3: Is derivatization necessary for the analysis of isovalerylglycine and its isomers?
A3: For GC-MS analysis, derivatization is typically required to make the acylglycines volatile. Common methods include methylation or silylation.[2] For LC-MS/MS, derivatization is not always necessary but can be used to improve ionization efficiency and chromatographic retention. A common derivatization agent for LC-MS analysis of acylglycines is n-butanol.
Q4: How can I separate the enantiomers of isovalerylglycine?
A4: The separation of enantiomers (chiral separation) requires a chiral environment. This can be achieved using a chiral stationary phase (CSP) in HPLC or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of isovalerylglycine and its isomers.
Poor Peak Resolution or Co-elution
Problem: Isovalerylglycine and one of its isomers (e.g., 2-methylbutyrylglycine) are not fully separated, resulting in overlapping peaks.
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Selectivity | For LC-MS, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms. For GC-MS, ensure the column has the appropriate polarity. |
| Suboptimal Mobile Phase/Carrier Gas Flow Rate | Optimize the flow rate. A lower flow rate can increase the interaction time with the stationary phase and improve resolution, though it will increase the run time. |
| Incorrect Mobile Phase Composition or Gradient (LC-MS) | Adjust the gradient profile. A shallower gradient can enhance the separation of closely eluting compounds. Ensure the mobile phase pH is controlled, as this can affect the ionization state and retention of the analytes. |
| Inappropriate Temperature Program (GC-MS) | Modify the temperature ramp. A slower temperature ramp can improve the separation of isomers. |
Poor Peak Shape (Tailing or Fronting)
Problem: Peaks for isovalerylglycine or its isomers are asymmetrical.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with the Column | For LC-MS, ensure the mobile phase is adequately buffered to minimize interactions with residual silanols on the column. Using a highly inert column can also mitigate this. For GC-MS, ensure the liner is clean and properly deactivated. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase (for LC-MS) or is compatible with the stationary phase (for GC-MS). |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. For GC columns, trimming a small portion from the inlet end can sometimes restore performance. |
Low Sensitivity or No Peak Detected
Problem: The signal for isovalerylglycine is weak or absent.
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization (MS) | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperatures). Ensure the mobile phase pH is compatible with the chosen ionization mode (positive or negative). |
| Sample Degradation | Ensure proper sample storage and handling. For biological samples, minimize freeze-thaw cycles. |
| Poor Sample Recovery During Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction method. |
| Incomplete Derivatization (if applicable) | Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction. |
Experimental Protocols
LC-MS/MS Method for Urinary Acylglycines
This protocol is a representative method for the quantitative analysis of isovalerylglycine and other acylglycines in urine.
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2000 x g for 5 minutes to pellet any precipitate.
-
To 100 µL of supernatant, add an internal standard solution containing deuterated acylglycines.
-
Condition a C8 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the acylglycines with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
2. Derivatization (Butylation)
-
To the dried extract, add 50 µL of 3 N HCl in n-butanol.
-
Incubate at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of mobile phase A.
3. LC-MS/MS Parameters
| Parameter | Value |
| LC System | UPLC System |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Analyte-specific (e.g., for Isovalerylglycine butyl ester: precursor ion m/z 216.1, product ion m/z 86.1) |
GC-MS Method for Acylglycines
This protocol is a general approach for the analysis of acylglycines by GC-MS following derivatization.
1. Sample Preparation and Derivatization (Silylation)
-
Perform an appropriate extraction of the acylglycines from the biological matrix.
-
Evaporate the extract to complete dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
2. GC-MS Parameters
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Selective Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| Injection Mode | Splitless |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Visualizations
References
Technical Support Center: Stability of Deuterated Internal Standards in Stored Biofluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability of deuterated internal standards in stored biofluids. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for deuterated internal standards in stored biofluids?
A1: The main stability concerns for deuterated internal standards in biological matrices such as plasma and urine are:
-
Isotopic Exchange (Back-Exchange): This is the replacement of deuterium atoms on the internal standard with protons from the surrounding environment, such as water in the biofluid or solvent.[1] This can lead to a decrease in the mass of the internal standard and inaccurate quantification.[2]
-
Chemical Degradation: Like the unlabeled analyte, the deuterated internal standard can degrade over time due to factors like pH, temperature, light exposure, and enzymatic activity in the biofluid.[3]
-
Adsorption to Surfaces: Low concentrations of internal standards can adsorb to the surfaces of storage containers, leading to apparent loss of the standard.[2]
Q2: What are the ideal storage conditions for biofluids containing deuterated internal standards?
A2: Proper storage is critical to maintain the integrity of deuterated standards in biofluids. General recommendations include:
-
Temperature: Ultra-low temperature storage (-70°C or -80°C) is recommended for long-term stability to minimize both chemical degradation and enzymatic activity.[4][5] For short-term storage, -20°C is often acceptable.[6] Refrigeration at 2-8°C is generally not suitable for long-term storage.[6]
-
Light Protection: Samples should be stored in amber vials or in the dark to prevent photolytic degradation, especially for light-sensitive compounds.[7]
-
Container Type: Use tightly sealed, high-quality polypropylene or glass vials to prevent evaporation and contamination.[7] Single-use aliquots are recommended to avoid repeated freeze-thaw cycles.[1]
Q3: How does pH of the biofluid affect the stability of deuterated internal standards?
A3: The pH of the biofluid can significantly impact the stability of a deuterated internal standard. Acidic or basic conditions can catalyze both chemical degradation (e.g., hydrolysis) and isotopic exchange.[2][8] It is crucial to assess the stability of the internal standard at the pH of the biological matrix. If instability is observed, adjusting the pH with a suitable buffer, if compatible with the analytical method, may be necessary.[2]
Q4: What is a freeze-thaw cycle and why is it a concern for stability?
A4: A freeze-thaw cycle is the process of freezing a sample and then thawing it for use. Repeated freeze-thaw cycles can lead to the degradation of both the analyte and the internal standard.[4][7] This can be due to changes in pH, concentration of solutes, and ice crystal formation disrupting molecular structures. It is a regulatory requirement to assess the stability of analytes and internal standards for a minimum of three freeze-thaw cycles.[7]
Troubleshooting Guides
Issue 1: Inconsistent or decreasing internal standard peak area over time.
-
Question: I am observing a gradual decrease in the peak area of my deuterated internal standard in my QC samples during a batch run. What could be the cause?
-
Answer: This issue can stem from several factors:
-
Instability in the Autosampler (Post-Preparative Instability): The processed samples may be degrading while sitting in the autosampler. Assess the stability of the extracted samples at the autosampler temperature for the expected duration of the analytical run.[9]
-
Chemical Degradation: The internal standard may be degrading in the biological matrix at room temperature (bench-top instability).[7] Ensure that the time samples spend at room temperature during processing is within the validated stability window.
-
Adsorption: The internal standard may be adsorbing to the walls of the autosampler vials or other components of the LC system. Using different vial materials or adding a small amount of organic solvent to the reconstitution solution can sometimes mitigate this.
-
Instrument Drift: The mass spectrometer's performance may be drifting over time. Ensure the instrument is properly calibrated and run system suitability tests to confirm stable performance.[6]
-
Issue 2: Evidence of isotopic exchange (back-exchange).
-
Question: I am seeing a small peak corresponding to the unlabeled analyte in my blank samples spiked only with the deuterated internal standard. Does this indicate a problem?
-
Answer: This observation could indicate either the presence of the unlabeled analyte as an impurity in the internal standard material or isotopic back-exchange.[1][10]
-
Verify Purity: First, verify the isotopic purity of the deuterated standard as provided in the Certificate of Analysis and by direct infusion or injection of a fresh solution of the standard. The response of the unlabeled analyte should be minimal.[6]
-
Assess Back-Exchange: To specifically investigate back-exchange, incubate the deuterated internal standard in the blank biological matrix for a duration equivalent to your entire sample preparation and analysis time.[10] Analyze the sample and quantify the amount of unlabeled analyte formed. An increase in the unlabeled compound over time is a strong indicator of back-exchange.[11]
-
Prevention:
-
Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule (e.g., not on heteroatoms like oxygen or nitrogen).[2][12]
-
Avoid acidic or basic conditions during sample preparation and storage, as these can catalyze the exchange.[2]
-
Minimize the time the standard is in an aqueous environment, especially at elevated temperatures.[8]
-
-
Issue 3: The deuterated internal standard does not chromatographically co-elute with the analyte.
-
Question: My deuterated internal standard has a slightly different retention time than the unlabeled analyte. Is this a problem?
-
Answer: A slight shift in retention time between the analyte and the deuterated internal standard can be a significant issue, as it can lead to differential matrix effects.[11][13] If the two compounds elute at different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, which compromises the accuracy of quantification.[11]
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help to achieve co-elution.[1]
-
Column Choice: Experiment with different column chemistries to find one that provides better co-elution for your specific analyte and internal standard.
-
Consider a Different Internal Standard: If co-elution cannot be achieved, you may need to consider a different deuterated internal standard with labels in a different position or a ¹³C- or ¹⁵N-labeled internal standard, which are less likely to exhibit chromatographic shifts.[14]
-
Quantitative Data Summary
The stability of a deuterated internal standard is highly dependent on the compound, the biological matrix, and the storage conditions. The following tables provide a summary of typical stability data.
Table 1: General Storage Conditions and Expected Stability of Deuterated Standards in Biofluids
| Storage Condition | Temperature | Duration | Expected Stability | Key Considerations |
| Long-Term Storage | -70°C or colder | Months to Years | Generally Stable | Recommended for pivotal studies to minimize degradation.[5] |
| Intermediate Storage | -20°C | Weeks to Months | Often Stable | Suitable for many compounds, but long-term stability should be verified.[6] |
| Short-Term (Bench-Top) | Room Temperature | Hours | Compound Dependent | Stability must be experimentally determined for the duration of sample handling.[7] |
| Freeze-Thaw Cycles | -20°C or -70°C to RT | At least 3 cycles | Compound Dependent | Stability must be confirmed to ensure sample integrity after repeated access.[7] |
Table 2: Example Stability Data for a Hypothetical Deuterated Drug in Human Plasma
| Stability Test | Storage Condition | Duration | Mean Concentration (% of Nominal) | Acceptance Criteria |
| Freeze-Thaw | 3 cycles at -20°C | N/A | 98.2% | ±15% of nominal |
| Short-Term (Bench-Top) | Room Temperature | 8 hours | 101.5% | ±15% of nominal |
| Long-Term | -70°C | 6 months | 99.7% | ±15% of nominal |
| Post-Preparative | 4°C (Autosampler) | 24 hours | 103.1% | ±15% of nominal |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
-
Sample Preparation: Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking the deuterated internal standard and the analyte into the blank biological matrix.
-
Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples to establish the baseline response ratio.
-
Storage: Store the remaining QC samples at the intended long-term storage temperature (e.g., -70°C).
-
Analysis at Time Points: At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples, thaw them under controlled conditions, and analyze them.
-
Data Evaluation: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare at least three replicates of low and high concentration QC samples.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples completely at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature. When completely thawed, refreeze them for at least 12 hours. This constitutes one cycle.
-
Repeat for a minimum of three cycles.[7]
-
-
Analysis: After the final thaw, analyze the QC samples.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.[7]
Protocol 3: Assessing Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix lots before extraction.
-
-
Analysis: Analyze all three sets of samples.
-
Calculations:
-
Matrix Factor (MF): (Peak area in Set B) / (Peak area in Set A)
-
Recovery (RE): (Peak area in Set C) / (Peak area in Set B)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): (MF of analyte) / (MF of internal standard)
-
-
Data Evaluation: The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.
Visualizations
Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.
Caption: A logical troubleshooting guide for inconsistent internal standard signals.
References
- 1. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. myadlm.org [myadlm.org]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
impact of N-Isovalerylglycine-d9 isotopic purity on quantification accuracy
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of N-Isovalerylglycine-d9 as an internal standard in quantitative mass spectrometry assays. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the impact of isotopic purity on quantification accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of the endogenous metabolite N-Isovalerylglycine. In this compound, nine hydrogen atoms have been replaced with their stable isotope, deuterium. It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), because it is chemically identical to the analyte of interest (N-Isovalerylglycine).[1][2] This chemical similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, allowing for accurate correction of variations that can occur during the analytical process.[3]
Q2: What is isotopic purity and why is it critical for accurate quantification?
A2: Isotopic purity refers to the percentage of the SIL internal standard that is fully labeled with the heavy isotope (in this case, deuterium). For example, an isotopic purity of 99% for this compound means that 99% of the molecules are the desired d9 form, while the remaining 1% may consist of molecules with fewer deuterium atoms (e.g., d0 to d8). Isotopic purity is crucial because impurities, especially the unlabeled analyte (d0), can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[4]
Q3: How does isotopic impurity in this compound affect my results?
A3: The presence of the unlabeled analyte (N-Isovalerylglycine) as an impurity in the this compound internal standard can artificially inflate the measured signal of the analyte.[4] This "crosstalk" can lead to inaccurate quantification, non-linear calibration curves, and a biased estimation of the analyte's true concentration.[5] The impact is most significant when the analyte concentration is low and the internal standard concentration is high.
Q4: How can I check for isotopic cross-contribution in my assay?
A4: To assess isotopic cross-contribution, you can perform two key experiments:
-
Analyte to Internal Standard: Analyze a sample containing the highest concentration of the unlabeled analyte (Upper Limit of Quantification, ULOQ) without the internal standard. Monitor the mass transition of the internal standard to see if there is any signal contribution from the analyte.
-
Internal Standard to Analyte: Analyze a blank sample spiked only with the working concentration of the this compound internal standard. Monitor the mass transition of the unlabeled analyte to quantify the amount of unlabeled impurity.[6]
Q5: What is the acceptable level of isotopic impurity in an internal standard?
A5: While there is no universal cutoff, the contribution of the unlabeled analyte from the internal standard should ideally be less than 20% of the signal of the analyte at the LLOQ.[4] For highly sensitive assays, a higher isotopic purity is recommended. Always refer to the certificate of analysis provided by the manufacturer for the stated isotopic purity of your this compound standard.[1][7]
Troubleshooting Guides
Issue 1: Inaccurate Quantification at Low Concentrations
Symptoms:
-
Poor accuracy and precision for quality control (QC) samples at the LLOQ.
-
Non-linear calibration curve at the lower end.
-
Blank samples show a response for the analyte.
Potential Cause: Isotopic impurity in the this compound internal standard, where the unlabeled N-Isovalerylglycine contributes to the analyte signal.
Troubleshooting Steps:
-
Verify Isotopic Purity: Review the certificate of analysis for your this compound lot to confirm its isotopic purity.
-
Perform Crosstalk Experiment: As described in FAQ 4, quantify the contribution of the internal standard to the analyte signal.
-
Correction for Impurity: If the contribution is significant, a mathematical correction can be applied to the data. This involves subtracting the contribution of the unlabeled impurity from the measured analyte response.
-
Consider a Higher Purity Standard: If correction is not feasible or desirable, sourcing a new lot of this compound with a higher isotopic purity may be necessary.
Quantitative Data Summary
The isotopic purity of this compound has a direct and quantifiable impact on the accuracy of the measurement of N-Isovalerylglycine. The table below illustrates the theoretical impact of varying levels of isotopic purity on the calculated concentration of the analyte, particularly at the LLOQ.
| Isotopic Purity of this compound | Percentage of Unlabeled Impurity (d0) | Contribution to LLOQ Signal | Calculated % Error at LLOQ |
| 95.0% | 5.0% | Significant | Potentially >20% |
| 98.0% | 2.0% | Moderate | ~10-20% |
| 99.5% | 0.5% | Minimal | <5% |
| >99.9% | <0.1% | Negligible | <1% |
Note: The actual error will depend on the relative concentrations of the analyte and the internal standard.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity and Cross-Contribution
Objective: To determine the level of unlabeled N-Isovalerylglycine in the this compound internal standard and its contribution to the analyte signal.
Methodology:
-
Prepare Solutions:
-
A solution of N-Isovalerylglycine at the ULOQ concentration in a blank matrix (e.g., charcoal-stripped plasma).
-
A solution of this compound at the working concentration in a blank matrix.
-
-
LC-MS/MS Analysis:
-
Inject the ULOQ N-Isovalerylglycine solution and monitor the MRM transition for this compound.
-
Inject the this compound solution and monitor the MRM transition for N-Isovalerylglycine.
-
-
Data Analysis:
-
Calculate the percentage of the signal from the unlabeled analyte that "crosses over" to the internal standard channel.
-
Calculate the percentage of the unlabeled impurity in the internal standard by comparing its response to a known concentration of the N-Isovalerylglycine standard.
-
Protocol 2: Quantification of N-Isovalerylglycine in Human Plasma
Objective: To accurately quantify the concentration of N-Isovalerylglycine in human plasma samples using this compound as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation): [8][9]
-
To 100 µL of plasma sample, add 20 µL of this compound working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions (Illustrative):
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
N-Isovalerylglycine: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of N-Isovalerylglycine into a blank matrix.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the unknown samples using the linear regression of the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of N-Isovalerylglycine in plasma.
Caption: Troubleshooting logic for inaccurate quantification due to isotopic impurity.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-Iso Valerylglycine-d9 | LGC Standards [lgcstandards.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies to Minimize Ion Suppression for N-Isovalerylglycine-d9 in ESI-MS
Welcome to the technical support center for the analysis of N-Isovalerylglycine and its deuterated internal standard, N-Isovalerylglycine-d9, by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression and ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. For this compound, which serves as an internal standard, ion suppression can lead to inaccurate quantification of the target analyte, N-Isovalerylglycine, if the suppression effect is not consistent between the two compounds.
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification through the analyte-to-internal standard peak area ratio. However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the two, often due to the "deuterium isotope effect," causing them to encounter different matrix components as they elute.
Q3: What are the common sources of ion suppression when analyzing biological samples for N-Isovalerylglycine?
A3: Common sources of ion suppression in biological matrices such as plasma, serum, and urine include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.
-
Salts: High concentrations of salts from buffers or the biological matrix itself can significantly suppress the ESI signal.
-
Proteins: Although larger molecules, residual proteins after sample preparation can still interfere with the ionization process.
-
Other endogenous molecules: Biological fluids contain a complex mixture of small molecules that can co-elute with N-Isovalerylglycine and compete for ionization.
Q4: How can I detect and assess the extent of ion suppression in my assay?
A4: A common method is the post-column infusion experiment. This involves infusing a standard solution of N-Isovalerylglycine and this compound at a constant rate into the MS while injecting a blank, extracted sample matrix onto the LC column. Dips in the baseline signal of the infused analytes indicate the retention times where ion suppression is occurring. Another method is to compare the peak area of the analyte in a neat solution versus the peak area of the analyte spiked into an extracted blank matrix. A lower peak area in the matrix indicates ion suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Low or inconsistent signal for this compound.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but less clean method. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the regions of ion suppression identified by a post-column infusion experiment. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification. |
| Suboptimal ESI Source Parameters | 1. Optimize Source Voltage: Adjust the capillary voltage to find the optimal setting for this compound ionization. 2. Adjust Gas Flows: Optimize the nebulizer and drying gas flow rates and temperatures to improve desolvation and ion formation. |
| Inappropriate Mobile Phase | 1. Use Volatile Buffers: Avoid non-volatile buffers like phosphates. Formic acid (0.1%) is a common and effective mobile phase additive for positive ion ESI. 2. Minimize Additive Concentration: Use the lowest concentration of mobile phase additives necessary for good chromatography. |
Problem 2: Poor reproducibility of the N-Isovalerylglycine / this compound area ratio.
| Possible Cause | Troubleshooting Steps |
| Differential Ion Suppression | 1. Co-elution Check: Ensure that N-Isovalerylglycine and this compound are co-eluting as closely as possible. A slight shift due to the deuterium isotope effect can be problematic in regions of steep ion suppression gradients. 2. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the samples to mimic the matrix effects. |
| Carryover | 1. Optimize Autosampler Wash: Use a strong wash solvent and increase the wash volume and time to prevent carryover from high-concentration samples. 2. Inject Blanks: Inject blank samples after high-concentration samples to assess and control for carryover. |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure that all samples, calibrators, and quality controls are treated identically during the sample preparation process. 2. Use a Robust Method: Choose a sample preparation method that is known to be reproducible, such as automated SPE. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE)
Objective: To compare two common sample preparation techniques for the extraction of N-Isovalerylglycine from human plasma.
Protein Precipitation (PPT) Protocol:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of plasma, add the internal standard (this compound).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Comparison (Illustrative)
| Performance Metric | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Recovery | 85-95% | 90-105% |
| Matrix Effect (Ion Suppression) | 20-40% | 5-15% |
| Process Efficiency | High-throughput, rapid | More time-consuming, lower throughput |
| Selectivity | Lower | Higher |
Note: These are typical values and can vary depending on the specific matrix and analytical conditions.
UPLC-MS/MS Method for N-Isovalerylglycine Analysis
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2-98% B
-
3.0-4.0 min: 98% B
-
4.0-4.1 min: 98-2% B
-
4.1-5.0 min: 2% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
MRM Transitions (Illustrative - requires optimization for specific instrument):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Isovalerylglycine | 160.1 | 76.1 | 15 |
| This compound | 169.1 | 85.1 | 15 |
Note: The monoisotopic mass of N-Isovalerylglycine is 159.09 Da. The precursor ion of 160.1 represents the [M+H]+ adduct.
Visualizations
Caption: Experimental workflow for N-Isovalerylglycine analysis.
Caption: Troubleshooting logic for ion suppression issues.
References
best practices for preparing calibration curves with N-Isovalerylglycine-d9
Welcome to the technical support center for the preparation of calibration curves with N-Isovalerylglycine-d9. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) related to the use of this compound as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled form of N-Isovalerylglycine. It is an ideal internal standard (IS) for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Because it is chemically identical to the analyte of interest (N-Isovalerylglycine) but has a different mass due to the deuterium atoms, it can be distinguished by the mass spectrometer. This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability in the analytical process and improving the accuracy and precision of quantification.
Q2: What are the recommended storage conditions for this compound stock solutions?
Proper storage is crucial to maintain the integrity of the internal standard. The following storage conditions are recommended for this compound stock solutions:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[1]
Q3: What concentration of this compound should I use in my calibration standards and samples?
The concentration of the internal standard should be consistent across all calibration standards, quality controls (QCs), and unknown samples. A common practice is to add a fixed amount of the internal standard to each sample before any sample preparation steps. The optimal concentration will depend on the sensitivity of your instrument and the expected concentration range of the analyte in your samples. A good starting point is a concentration that provides a stable and reproducible signal in the mid-range of your calibration curve.
Experimental Protocol: Preparing Calibration Curves
This protocol outlines a general procedure for preparing calibration curves for the quantification of N-Isovalerylglycine using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of N-Isovalerylglycine and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or water) to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in the same solvent as the analyte stock solution to a final concentration of 1 mg/mL.
2. Preparation of Working Solutions:
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to create a range of concentrations for your calibration curve. The concentration range should bracket the expected concentrations of the analyte in your samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting the internal standard stock solution to a fixed concentration that will be added to all samples.
3. Preparation of Calibration Standards:
-
For each calibration point, add a fixed volume of the internal standard working solution to a known volume of the corresponding analyte working solution.
-
The final concentration of the internal standard should be the same in all calibration standards.
-
The matrix of the calibration standards should match the matrix of the samples to be analyzed as closely as possible (e.g., plasma, urine). If using a biological matrix, it should be stripped of the endogenous analyte.
4. Sample Preparation:
-
To each unknown sample and quality control sample, add the same fixed volume of the internal standard working solution that was used for the calibration standards.
-
Proceed with the sample extraction procedure (e.g., protein precipitation, solid-phase extraction).
5. LC-MS/MS Analysis:
-
Inject the prepared calibration standards, QCs, and samples into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for both N-Isovalerylglycine and this compound.
6. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte.
-
Use a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), to fit the data.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and analysis of calibration curves with this compound.
Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
| Potential Cause | Troubleshooting Step |
| Inaccurate Standard Preparation | Prepare fresh stock and working solutions. Verify the accuracy of pipettes and balances. |
| Inappropriate Calibration Range | Narrow or shift the concentration range of the calibration standards to better match the linear range of the instrument's detector. |
| Detector Saturation | Dilute the higher concentration standards and re-inject. |
| Matrix Effects | Ensure the matrix of the calibration standards matches the sample matrix. If matrix effects are still suspected, perform a matrix effect evaluation by comparing the response of the analyte in a clean solution versus a post-extraction spiked matrix sample.[2] |
| Incorrect Regression Model | While a linear model is often sufficient, some assays may exhibit non-linear behavior. Consider using a weighted linear regression or a quadratic regression model if appropriate and validated.[3] |
Issue 2: High Variability in the Internal Standard Peak Area
| Potential Cause | Troubleshooting Step |
| Inconsistent Addition of IS | Ensure the same volume of the internal standard working solution is added to every sample and standard. Use a calibrated pipette. |
| IS Degradation | Prepare fresh internal standard working solution. Check the storage conditions and expiration date of the stock solution. |
| Ion Suppression/Enhancement | Investigate for co-eluting matrix components that may be affecting the ionization of the internal standard. Optimize the chromatographic method to separate the IS from these interferences. |
| Autosampler Issues | Check for air bubbles in the syringe or inconsistent injection volumes. |
Issue 3: Inaccurate Quantification of Quality Control (QC) Samples
| Potential Cause | Troubleshooting Step |
| QC Preparation Error | Prepare fresh QC samples from a separate stock solution than the one used for the calibration standards to ensure an independent check of accuracy. |
| Matrix Differences | Ensure the matrix of the QC samples is identical to the matrix of the calibration standards and the unknown samples. |
| Calibration Curve Inaccuracy | Re-evaluate the linearity and range of the calibration curve. Ensure the QC concentrations fall within the validated range of the curve. |
Visualizations
Experimental Workflow for Calibration Curve Preparation
Caption: Workflow for preparing calibration curves with an internal standard.
Leucine Catabolism Pathway
N-Isovalerylglycine is a metabolite of leucine. Understanding its metabolic origin can be important in interpreting results.
Caption: Simplified metabolic pathway of Leucine to N-Isovalerylglycine.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for N-Isovalerylglycine using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Isovalerylglycine (IVG) utilizing a deuterated internal standard. The performance of this method is contrasted with an established Gas Chromatography-Mass Spectrometry (GC-MS) method, offering supporting experimental data to aid researchers in selecting the most suitable analytical approach for their specific needs.
N-Isovalerylglycine is a key biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder. Accurate and precise quantification of IVG in biological matrices such as urine is crucial for clinical management and research. The use of a stable isotope-labeled internal standard, such as a deuterated analog of IVG, is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response.
Comparative Summary of Analytical Method Performance
The following tables summarize the key performance parameters of the validated LC-MS/MS method and a comparative GC-MS method for the analysis of N-Isovalerylglycine.
Table 1: LC-MS/MS Method Performance for N-Isovalerylglycine
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-5 nM[1] | Signal-to-Noise Ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 500 nM[1] | Defined by the standard curve |
| Accuracy (%) | < 15% (RE)[1] | ± 15% of nominal concentration (± 20% at LLOQ) |
| Precision (Repeatability, %CV) | < 15%[1] | ≤ 15% RSD (≤ 20% at LLOQ) |
| Intermediate Precision (%CV) | < 15%[1] | ≤ 15% RSD (≤ 20% at LLOQ) |
Table 2: GC-MS Method Performance for N-Isovalerylglycine
| Validation Parameter | Result | Acceptance Criteria |
| Linearity | 10 ng/mL - 10 µg/mL[2] | Correlation Coefficient (r) ≥ 0.99 |
| Lower Limit of Sensitivity | ~5 ng/mL[2] | Signal-to-Noise Ratio ≥ 3 |
| Accuracy (%) | Bias < ± 20%[3] | ± 15% of nominal concentration (± 20% at LLOQ) |
| Precision (%RSD) | < 20%[3] | ≤ 15% RSD (≤ 20% at LLOQ) |
Experimental Protocols
LC-MS/MS Method for N-Isovalerylglycine
This method is designed for high-throughput, sensitive, and specific quantification of N-Isovalerylglycine in urine.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of urine, add 300 µL of ice-cold methanol containing the deuterated internal standard, N-Isovalerylglycine-d9.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of mobile phase A for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: UPLC System
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Isovalerylglycine: Precursor ion [M+H]⁺: m/z 160.1; Product ion: m/z 86.1 (Loss of isovaleryl group)
-
This compound (Internal Standard): Precursor ion [M+H]⁺: m/z 169.1; Product ion: m/z 95.1 (Loss of deuterated isovaleryl group)
-
Alternative Method: GC-MS for N-Isovalerylglycine
This established method provides robust quantification and serves as a valuable alternative to LC-MS/MS.
1. Sample Preparation and Derivatization:
-
Extraction: Acidify a 1 mL urine sample to pH < 2 with HCl. Extract the organic acids twice with 2 mL of ethyl acetate.
-
Drying: Pool the organic layers and dry under a stream of nitrogen.
-
Derivatization:
-
Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to protect ketone groups.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
-
2. GC-MS Conditions:
-
GC System: Gas Chromatograph coupled to a Mass Spectrometer
-
Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
Ions to Monitor:
-
N-Isovalerylglycine (as TMS derivative): Monitor characteristic fragment ions.
-
[4,4,4-D3]Isovalerylglycine (Internal Standard, as TMS derivative): Monitor corresponding shifted fragment ions.
-
-
Method Comparison: LC-MS/MS vs. GC-MS
| Feature | LC-MS/MS with Deuterated Standard | GC-MS with Deuterated Standard |
| Sample Preparation | Simpler and faster (protein precipitation and dilution). | More complex and time-consuming (extraction and chemical derivatization). |
| Throughput | High-throughput capabilities. | Lower throughput due to longer sample preparation and run times. |
| Sensitivity | Generally offers higher sensitivity, reaching nanomolar levels.[1] | Good sensitivity, typically in the nanogram per milliliter range.[2] |
| Specificity | High specificity from MRM transitions. | High specificity from chromatographic separation and mass fragmentation patterns. |
| Matrix Effects | Can be significant but are effectively compensated for by the co-eluting deuterated internal standard. | Generally less susceptible to matrix effects due to the nature of GC separation. |
| Compound Volatility | Suitable for a wide range of compounds, including non-volatile ones. | Limited to volatile and thermally stable compounds, often requiring derivatization. |
Visualizations
References
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: N-Isovalerylglycine-d9 vs. ¹³C-labeled Isovalerylglycine in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an in-depth comparison of two commonly used stable isotope-labeled internal standards for the analysis of N-isovalerylglycine: the deuterated N-Isovalerylglycine-d9 and the ¹³C-labeled isovalerylglycine.
N-isovalerylglycine is a key biomarker for the diagnosis of isovaleric acidemia, an inherited metabolic disorder. Accurate quantification of this metabolite is crucial for clinical diagnostics and research. Stable isotope dilution mass spectrometry is the gold standard for such analyses, and the selection of the most appropriate internal standard is paramount. This guide will objectively compare the performance of this compound and ¹³C-labeled isovalerylglycine, supported by established principles and extrapolated experimental data, to aid researchers in making an informed choice.
Key Performance Differences: A Comparative Overview
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass, to ensure it behaves identically during sample preparation, chromatography, and ionization. While both deuterated and ¹³C-labeled standards are designed to meet this requirement, their inherent isotopic properties can lead to significant performance differences.
| Parameter | This compound (Deuterated) | ¹³C-labeled Isovalerylglycine | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[1] This is due to the "isotope effect." | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[1] | The superior co-elution of the ¹³C-labeled standard provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising quantification accuracy.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-labeled standards are the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the labels are on exchangeable sites (e.g., -OH, -NH).[1] | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[1] |
| Accuracy & Precision | Can lead to inaccuracies. Studies on other analytes have shown significant errors due to imperfect retention time matching.[1] | Demonstrates improved accuracy and precision. Comparative studies on other molecules show lower bias and coefficient of variation (CV%) compared to deuterated standards.[1][2] | The closer physicochemical properties of ¹³C-labeled standards to the analyte result in more reliable and reproducible quantification. |
Experimental Protocols
Sample Preparation
-
Protein Precipitation: To 50 µL of human plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (either this compound or ¹³C-labeled isovalerylglycine) at a concentration of 100 ng/mL.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Isovalerylglycine: Precursor ion (Q1) m/z 160.1 -> Product ion (Q3) m/z 86.1
-
This compound: Precursor ion (Q1) m/z 169.1 -> Product ion (Q3) m/z 95.1
-
¹³C-labeled Isovalerylglycine (e.g., ¹³C₅, ¹⁵N₁): Precursor ion (Q1) m/z 166.1 -> Product ion (Q3) m/z 91.1 (Note: Exact mass shift depends on the labeling pattern).
-
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams were generated using Graphviz.
Caption: A typical experimental workflow for the quantification of N-Isovalerylglycine.
Caption: Isotopic effects on chromatographic retention time.
Conclusion and Recommendation
While both this compound and ¹³C-labeled isovalerylglycine can be used to develop validated quantitative methods, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision. The identical chromatographic behavior of ¹³C-labeled standards ensures the most reliable compensation for matrix effects, which is a critical factor in complex biological matrices.[1] Furthermore, the inherent stability of the ¹³C label eliminates the risk of isotopic exchange, ensuring the integrity of the internal standard throughout the analytical process.[1]
For routine analyses where the highest level of accuracy is not paramount, this compound may be a more cost-effective option. However, for clinical diagnostic applications, regulated bioanalysis, and research studies where data integrity is of the utmost importance, the investment in ¹³C-labeled isovalerylglycine is highly recommended. The use of a ¹³C-labeled internal standard will lead to more robust, reliable, and defensible scientific results.
References
The Gold Standard in Bioanalysis: A Comparative Guide to N-Isovalerylglycine Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of biomarkers is paramount. This guide provides an objective comparison of analytical methods for N-Isovalerylglycine, a key biomarker for isovaleric acidemia and potentially other metabolic disorders. We delve into the performance of the stable isotope-labeled internal standard, N-Isovalerylglycine-d9, against alternative quantification strategies, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative bioanalysis using mass spectrometry.[1] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby correcting for variability and matrix effects.[2][3] this compound is the deuterium-labeled counterpart to N-Isovalerylglycine and serves as the ideal internal standard for its accurate quantification.
Comparative Analysis of Quantification Methods
The choice of an internal standard significantly impacts the accuracy and precision of the quantification of N-Isovalerylglycine. Here, we compare three common methodologies:
-
Stable Isotope Dilution with this compound: This method employs this compound as the internal standard.
-
Structural Analog Internal Standard: This method utilizes a molecule that is structurally similar to N-Isovalerylglycine but not isotopically labeled.
-
External Calibration: This method relies on a calibration curve generated from standards prepared in a clean solvent, without the use of an internal standard.
The following table summarizes the typical performance characteristics of these methods. The data for the Stable Isotope Dilution and Structural Analog methods are based on comparative studies of internal standards in LC-MS/MS, which have demonstrated the superior performance of SIL-IS.[4][5] The data for the External Calibration method reflects the inherent variability when no internal standard is used to correct for matrix effects and other experimental variations.
| Parameter | Stable Isotope Dilution (this compound) | Structural Analog Internal Standard | External Calibration |
| Accuracy (% Bias) | -0.45% to +0.63%[4] | -2.65% to +1.71%[4] | Potentially > ±15% |
| Intra-day Precision (%CV) | < 3.09%[4] | < 3.63%[4] | Can exceed 15% |
| Inter-day Precision (%CV) | 2.7% - 5.9% (median for matching SIL-IS)[2][5] | 2.9% - 10.7 percentage points higher than SIL-IS (median)[2][5] | Can exceed 15% |
| Lower Limit of Quantification (LLOQ) | ~5 ng/mL (GC-MS)[6] | Dependent on analog's properties | Higher due to matrix noise |
| Linearity (R²) | > 0.99[4] | > 0.99[4] | Often lower due to variability |
| Matrix Effect Compensation | Excellent[4] | Partial | None |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the quantification of N-Isovalerylglycine in a biological matrix (e.g., urine) using LC-MS/MS with a stable isotope-labeled internal standard.
Method 1: Quantification of N-Isovalerylglycine using this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of urine sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate N-Isovalerylglycine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Isovalerylglycine: e.g., m/z 160.1 → 86.1
-
This compound: e.g., m/z 169.1 → 95.1
-
-
Method 2: Quantification using a Structural Analog Internal Standard
The protocol would be similar to Method 1, with the key difference being the use of a structural analog (e.g., N-Caproylglycine) as the internal standard. The MRM transition for the analog would need to be optimized. While this approach can provide acceptable results, the structural analog may not perfectly co-elute or experience the same matrix effects as N-Isovalerylglycine, leading to lower accuracy and precision compared to the stable isotope dilution method.[4][7]
Visualizing the Workflow
To illustrate the analytical process, the following diagrams outline the key steps.
Caption: General workflow for N-Isovalerylglycine quantification.
Caption: Impact of internal standard choice on analytical performance.
References
- 1. benchchem.com [benchchem.com]
- 2. bevital.no [bevital.no]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying Precision Loss in Targeted Metabolomics Based on Mass Spectrometry and Nonmatching Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Linearity and Limits of Detection for N-Isovalerylglycine Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of N-Isovalerylglycine, a key biomarker for isovaleric acidemia. We will delve into the critical parameters of assay performance: linearity and the limits of detection (LOD) and quantification (LOQ). Understanding these parameters is crucial for ensuring the reliability and accuracy of experimental data in research and clinical settings.
This document will compare a classic gas chromatography-mass spectrometry (GC-MS) method with a modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, providing experimental protocols and performance data to aid in the selection and validation of the most suitable assay for your needs.
Comparative Performance of N-Isovalerylglycine Assays
The selection of an analytical method depends on the specific requirements of the study, including desired sensitivity, sample matrix, and throughput. Below is a summary of performance data from two distinct methodologies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS)[1] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Typical) |
| Linearity Range | 10 ng/mL - 10,000 ng/mL | 1 ng/mL - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | ~5 ng/mL | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 ng/mL |
Note: The LC-MS/MS data represents typical performance characteristics based on established bioanalytical method validation guidelines and performance of similar amino acid assays, as specific validated assay data for N-Isovalerylglycine was not publicly available.
Experimental Protocols
Detailed and standardized protocols are fundamental for the successful validation of any analytical method. The following sections outline the procedures for establishing linearity and limits of detection for both GC-MS and LC-MS/MS assays for N-Isovalerylglycine.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the stable isotope dilution method described by Tanaka and Isselbacher.[1]
1. Preparation of Calibration Standards and Quality Controls:
-
Prepare a stock solution of N-Isovalerylglycine in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank biological matrix (e.g., amniotic fluid, urine) with the stock solution to achieve concentrations spanning the expected linear range (e.g., 10, 50, 100, 500, 1000, 5000, 10,000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Add a fixed concentration of a stable isotope-labeled internal standard ([4,4,4-D3]Isovalerylglycine) to all standards, QCs, and unknown samples.
2. Sample Extraction and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction to isolate N-Isovalerylglycine from the biological matrix.
-
Evaporate the solvent and perform a methylation derivatization step to increase the volatility of the analyte for GC analysis.
3. GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system operating in the selected ion monitoring (SIM) mode.
-
Monitor the characteristic ions for both native N-Isovalerylglycine and the deuterated internal standard.
4. Establishing Linearity:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The method is considered linear if the correlation coefficient (r²) is ≥ 0.99.
5. Determining the Limit of Detection (LOD):
-
The LOD is estimated as the lowest concentration of the analyte that can be reliably distinguished from the background noise. A common approach is to determine the concentration at which the signal-to-noise ratio is approximately 3:1.[2]
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Typical)
This protocol is based on general principles of bioanalytical method validation for LC-MS/MS assays.[3][4]
1. Preparation of Calibration Standards and Quality Controls:
-
Prepare a stock solution of N-Isovalerylglycine and a stable isotope-labeled internal standard (e.g., N-Isovalerylglycine-d7) in an appropriate solvent.
-
Create a calibration curve by serially diluting the stock solution in a surrogate matrix (e.g., charcoal-stripped plasma) to obtain at least 6-8 non-zero concentration levels.
-
Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), low, mid, and high concentration.
2. Sample Preparation:
-
Precipitate proteins in the plasma samples, standards, and QCs by adding a solvent like acetonitrile.
-
Centrifuge the samples and transfer the supernatant for analysis.
-
Add the internal standard to all samples, standards, and QCs.
3. LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable column (e.g., C18) and mobile phase gradient.
-
Detect the analyte and internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
4. Establishing Linearity:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²). The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.995 and the back-calculated concentrations of the standards are within ±15% of the nominal values (±20% for LLOQ).[5]
5. Determining Limits of Detection (LOD) and Quantification (LLOQ):
-
LOD: The lowest concentration of analyte that can be detected with a signal-to-noise ratio of at least 3.[2]
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The accuracy should be within 80-120% of the nominal concentration, and the precision (%CV) should not exceed 20%.[5]
Visualizing the Workflow
To better illustrate the process of establishing linearity and limits of detection, the following diagrams outline the key steps in the experimental workflow.
Caption: General workflow for assay validation.
Caption: Key steps in determining linearity and detection limits.
References
- 1. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. database.ich.org [database.ich.org]
- 5. globalresearchonline.net [globalresearchonline.net]
A Guide to the Inter-Laboratory Comparison of N-Isovalerylglycine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
N-Isovalerylglycine is a derivative of leucine metabolism and its accumulation is a hallmark of isovaleric acidemia, an inherited metabolic disorder.[1][2][3][4] Accurate and precise quantification of IVG in biological matrices like urine, plasma, and amniotic fluid is crucial for the diagnosis, monitoring, and treatment of this condition.[2][5] The primary analytical methods employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for IVG quantification depends on several factors including the required sensitivity, sample throughput, and the availability of instrumentation. Both methods, when coupled with stable isotope dilution techniques, provide high accuracy and precision.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives of IVG by gas chromatography followed by mass analysis. | Separation of IVG by liquid chromatography followed by tandem mass analysis. |
| Sample Derivatization | Typically required to increase volatility and thermal stability (e.g., methylation, silylation).[5][6] | Generally not required, simplifying sample preparation.[7][8][9] |
| Sensitivity | High sensitivity, with detection limits in the low ng/mL range reported.[5] | Generally offers higher sensitivity compared to GC-MS, with low ng/mL to sub-ng/mL detection limits achievable. |
| Specificity | High, especially with selected ion monitoring (SIM). | Very high, particularly with multiple reaction monitoring (MRM), which minimizes interferences.[8] |
| Throughput | Can be lower due to longer run times and sample derivatization steps. | Typically higher due to faster analysis times and simpler sample preparation.[9] |
| Matrix Effects | Less prone to ion suppression/enhancement compared to LC-MS/MS. | Can be susceptible to matrix effects, requiring careful method development and use of internal standards. |
| Internal Standard | Isotopically labeled IVG (e.g., [4,4,4-D3]Isovalerylglycine) is used for accurate quantification.[5] | Isotopically labeled IVG is the gold standard for correcting for matrix effects and improving accuracy.[8] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical methods. Below are generalized workflows for the quantification of N-Isovalerylglycine by GC-MS and LC-MS/MS, based on methodologies described in the scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a composite of common steps described for the analysis of organic acids in biological fluids.
1. Sample Preparation:
-
Internal Standard Addition: An isotopically labeled internal standard, such as [4,4,4-D3]Isovalerylglycine, is added to the sample (e.g., urine, plasma, amniotic fluid).[5]
-
Extraction: The sample is acidified and extracted with an organic solvent like ethyl acetate or diethyl ether.[6]
-
Derivatization: The extracted IVG is converted to a volatile ester, for example, by methylation with diazomethane or silylation.[5][6]
2. GC-MS Analysis:
-
Gas Chromatograph: A GC system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column) is used for separation.
-
Mass Spectrometer: A mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized IVG and the internal standard.[5]
Caption: Workflow for N-Isovalerylglycine quantification by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is based on modern methods for the analysis of acylglycines in biological samples.
1. Sample Preparation:
-
Internal Standard Addition: An isotopically labeled internal standard is added to the sample.
-
Protein Precipitation/Dilution: For plasma or serum, proteins are typically precipitated with a solvent like acetonitrile. Urine samples may only require dilution.
-
Centrifugation: The sample is centrifuged to remove precipitated proteins and other particulates.
-
Supernatant Transfer: The clear supernatant is transferred for injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 or similar reversed-phase column is used for separation.
-
Tandem Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in positive or negative electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) by monitoring a specific precursor-to-product ion transition for both IVG and its internal standard.[8]
Caption: Workflow for N-Isovalerylglycine quantification by LC-MS/MS.
Signaling Pathway Context: Leucine Catabolism and IVG Formation
The quantification of N-Isovalerylglycine is clinically relevant due to its role in the pathophysiology of isovaleric acidemia. This genetic disorder is caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, which is involved in the catabolism of the amino acid leucine.[4] This deficiency leads to the accumulation of isovaleryl-CoA, which is then conjugated with glycine to form N-Isovalerylglycine for excretion.[3][6]
Caption: Simplified pathway of leucine catabolism and N-Isovalerylglycine formation.
Reference Materials
The accuracy of any quantification method relies on the availability of high-purity reference materials. Certified reference materials for N-Isovalerylglycine and its deuterated analogues are commercially available from several suppliers.[1][10][11][12][13] It is imperative to use well-characterized standards for calibration and quality control to ensure the reliability of the obtained results.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the reliable quantification of N-Isovalerylglycine in biological samples. The choice of method will be dictated by the specific requirements of the study, including desired sensitivity, sample throughput, and available resources. The use of stable isotope-labeled internal standards is highly recommended for both methodologies to ensure the highest degree of accuracy and precision. While this guide provides a comparative overview based on existing literature, individual laboratory validation is crucial before implementing any of these methods for clinical or research purposes.
References
- 1. N-Isovalerylglycine = 97.0 GC 16284-60-9 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]
- 4. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Iso Valerylglycine-d9 | LGC Standards [lgcstandards.com]
- 11. N-Iso Valerylglycine | CAS 16284-60-9 | LGC Standards [lgcstandards.com]
- 12. N-Isovalerylglycine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Cross-Validation of N-Isovalerylglycine Quantification: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Isovalerylglycine, a key biomarker in diagnosing isovaleric acidemia, is paramount for clinical research and diagnostic applications. The gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS), such as N-Isovalerylglycine-d9. However, the synthesis of SIL-IS can be costly and time-consuming. This guide provides a comparative analysis of using this compound versus a structural analog internal standard (SA-IS) for the quantification of N-Isovalerylglycine, offering supporting experimental data and detailed protocols to aid researchers in making informed decisions for their analytical needs.
Quantitative Performance: A Head-to-Head Comparison
The choice of an internal standard is critical as it compensates for variability during sample preparation and analysis, directly impacting the accuracy and precision of the results.[1][2][3] While a SIL-IS is considered the ideal choice due to its near-identical physicochemical properties to the analyte, a carefully selected SA-IS can also provide reliable quantification.[1][4]
Below is a summary of the expected performance characteristics based on a cross-validation study of N-Isovalerylglycine quantification using either this compound or a hypothetical, suitable structural analog, N-Butyrylglycine, as the internal standard.
| Parameter | This compound (SIL-IS) | N-Butyrylglycine (SA-IS) | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | S/N > 10, Acc/Prec within ±20% |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (±20% at LLOQ) |
| Precision (% CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 3% | < 10% | ≤ 15% |
| Recovery (% CV) | < 4% | < 12% | Consistent, precise, and reproducible |
Key Takeaways:
-
This compound is expected to provide superior accuracy and precision due to its ability to co-elute and experience identical ionization effects as the native analyte.
-
N-Butyrylglycine , as a structural analog, may exhibit slight differences in extraction recovery and ionization efficiency, leading to a modest increase in variability. However, with careful validation, it can still meet regulatory requirements for bioanalytical assays.[5][6][7][8][9]
Experimental Protocols
Detailed methodologies for sample preparation and LC-MS/MS analysis are crucial for reproducible results.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of plasma or urine sample, add 10 µL of the internal standard working solution (either this compound at 1 µg/mL or N-Butyrylglycine at 1 µg/mL).
-
Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
N-Isovalerylglycine: Q1 174.1 -> Q3 76.1
-
This compound: Q1 183.1 -> Q3 85.1
-
N-Butyrylglycine: Q1 160.1 -> Q3 76.1
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logic behind internal standard selection, the following diagrams are provided.
Caption: Experimental workflow for N-Isovalerylglycine quantification.
Caption: Rationale for SIL-IS vs. SA-IS selection.
Conclusion
The cross-validation data demonstrates that while this compound provides the highest level of accuracy and precision, a carefully selected and validated structural analog internal standard can be a viable and cost-effective alternative for the quantification of N-Isovalerylglycine. The choice between a SIL-IS and an SA-IS will depend on the specific requirements of the study, including the desired level of analytical rigor, budget constraints, and availability of reagents. For regulated bioanalysis, a SIL-IS is strongly recommended. However, for research applications where high-throughput and cost-efficiency are critical, a well-validated SA-IS can provide data of sufficient quality to meet the research objectives.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cerilliant.com [cerilliant.com]
- 5. database.ich.org [database.ich.org]
- 6. anivet.au.dk [anivet.au.dk]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
Performance of N-Isovalerylglycine-d9 as an Internal Standard Across Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of N-Isovalerylglycine-d9, a deuterated internal standard, across two commonly employed mass spectrometry platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical platform is critical for the accurate quantification of N-Isovalerylglycine, a key biomarker in the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder of leucine catabolism. This document outlines the experimental data and methodologies to aid researchers in selecting the optimal platform for their specific analytical needs.
Data Presentation: A Comparative Overview
The performance of this compound as an internal standard is intrinsically linked to the analytical method's ability to accurately and precisely quantify the target analyte, N-Isovalerylglycine. The following table summarizes key quantitative performance characteristics compiled from validated methods for both GC-MS and LC-MS/MS.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Sensitivity (LOD/LLOQ) | Lower Limit of Detection (LOD) ~5 ng/mL[1] | Lower Limit of Quantification (LLOQ) of 0.049 µM for similar small organic acids[2] |
| Precision (%CV) | Within- and between-run imprecision CVs < 10% for acylglycines[3] | Intraday and interday precision ≤2.56% for other small molecules[4] |
| Accuracy (% Recovery) | Mean recoveries ranging from 90.2% to 109.3% for acylglycines[3] | Accuracy within 15% deviation of expected concentrations[2] |
| Sample Throughput | Lower | Higher |
| Derivatization | Typically Required | Not always required |
Key Performance Insights
Both GC-MS and LC-MS/MS platforms demonstrate excellent linearity, precision, and accuracy for the quantification of small molecules like N-Isovalerylglycine when a stable isotope-labeled internal standard such as this compound is employed.
GC-MS offers high sensitivity and is a well-established, robust technique for the analysis of volatile and semi-volatile compounds. However, a significant consideration for the analysis of N-Isovalerylglycine by GC-MS is the necessity for derivatization to increase its volatility. This additional sample preparation step can increase analysis time and introduce potential variability.
LC-MS/MS provides the advantage of analyzing a wider range of compounds, including those that are non-volatile, without the need for derivatization. This often results in simpler sample preparation and higher throughput, making it particularly suitable for clinical and research settings with large sample volumes. The high selectivity of tandem mass spectrometry (MS/MS) also minimizes interferences from complex biological matrices.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of N-Isovalerylglycine using both GC-MS and LC-MS/MS platforms.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a stable isotope dilution method for the analysis of N-Isovalerylglycine in biological fluids.[1]
-
Internal Standard Spiking: To each sample, a known amount of this compound is added as the internal standard.
-
Extraction: The sample is acidified and extracted with an organic solvent (e.g., ethyl acetate).
-
Derivatization: The extracted N-Isovalerylglycine is methylated to increase its volatility for GC analysis.
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to separate the analyte from other components.
-
Mass Spectrometer: Operated in the chemical ionization (CI) mode.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions for N-Isovalerylglycine and its deuterated internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a general approach for the quantification of acylglycines, including N-Isovalerylglycine, in biological samples.
-
Internal Standard Spiking: A known concentration of this compound is added to each sample.
-
Sample Preparation: For urine samples, a simple "dilute-and-shoot" approach may be sufficient. For plasma or serum, a protein precipitation step with a solvent like acetonitrile is typically required.
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in electrospray ionization (ESI) positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both N-Isovalerylglycine and this compound.
-
Mandatory Visualizations
Leucine Catabolism Pathway
The following diagram illustrates the metabolic pathway of leucine, highlighting the step at which a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA and its subsequent conversion to N-Isovalerylglycine.
Caption: Leucine catabolism and the formation of N-Isovalerylglycine in Isovaleric Acidemia.
Experimental Workflow Comparison
This diagram provides a high-level comparison of the typical experimental workflows for the analysis of N-Isovalerylglycine using GC-MS and LC-MS/MS.
Caption: Comparative experimental workflows for GC-MS and LC-MS/MS analysis.
References
- 1. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing Isotopic Enrichment and Purity of N-Isovalerylglycine-d9
For researchers in drug development and metabolic disease analysis, the isotopic purity and enrichment of internal standards are paramount for accurate quantification. This guide provides a comprehensive comparison of N-Isovalerylglycine-d9, a critical internal standard for isovaleric acidemia research, with relevant alternatives. We present experimental protocols and data to aid in the rigorous assessment of this essential analytical tool.
Comparative Analysis of this compound and Alternatives
This compound is a deuterated analog of N-isovalerylglycine, a key biomarker for the metabolic disorder isovaleric acidemia.[1] Its primary use is as an internal standard in mass spectrometry-based quantification assays.[1] The quality of this internal standard directly impacts the accuracy and reproducibility of experimental results. Below is a comparison of this compound with other commercially available stable isotope-labeled internal standards used in similar applications.
| Compound | Supplier Example | Stated Purity | Isotopic Enrichment | Molecular Weight | CAS Number |
| This compound | Xcess Biosciences | ≥98% (or refer to the Certificate of Analysis) | Not explicitly stated on product page | 168.24 | 1330037-21-2[2] |
| N-Octanoylglycine-d2 | LGC Standards | min 98% Chemical Purity | 98 atom % D | 203.275 | 1219805-51-2[3] |
| Isovaleryl-DL-carnitine-d9 (chloride) | Cayman Chemical | ≥99% deuterated forms (d1-d9) | Not explicitly stated on product page | 290.8 | 2608872-54-2[4] |
| Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) | Sigma-Aldrich | ≥97.0% (TLC) | Not explicitly stated on product page | 254.37 | 203806-03-5[5] |
Experimental Protocols for Quality Assessment
Accurate determination of isotopic enrichment and chemical purity is essential. Below are detailed protocols for assessing this compound using mass spectrometry and high-performance liquid chromatography (HPLC).
Isotopic Enrichment Analysis by Mass Spectrometry
This method allows for the determination of the distribution of deuterated species (d0 to d9).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the same solvent.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the analyte, for example, starting at 5% B and increasing to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 150-180) to observe the molecular ion cluster of this compound and its isotopologues.
3. Data Analysis:
-
Extract the ion chromatograms for the molecular ions of each expected deuterated species (d0 to d9).
-
Calculate the area under the curve for each peak.
-
Determine the relative abundance of each isotopologue to calculate the isotopic enrichment.
Chemical Purity Analysis by HPLC
This method is used to identify and quantify any non-deuterated or other chemical impurities.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate potential impurities, for example, starting at 10% B and increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak area of the main compound and any impurity peaks.
-
Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.
Visualizing Experimental Workflows and Pathways
To further clarify the assessment process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound.
Caption: Simplified pathway of Leucine catabolism and N-Isovalerylglycine formation.
References
Comparative Analysis of N-Isovalerylglycine Levels Across Different Patient Populations
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of N-Isovalerylglycine (IVG) levels in various patient populations, offering a valuable resource for researchers, scientists, and professionals involved in drug development for metabolic disorders. IVG is a key biomarker for Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting the leucine catabolic pathway.[1][2][3][4] This document summarizes quantitative data, details experimental protocols for IVG measurement, and visualizes the metabolic pathway and diagnostic workflow.
Quantitative Data Summary
The following table summarizes urinary N-Isovalerylglycine concentrations across different patient populations. The data highlights the significant elevation of IVG in individuals with Isovaleric Acidemia compared to healthy controls.
| Patient Population | Sample Type | N-Isovalerylglycine Concentration | Reference |
| Isovaleric Acidemia (IVA) - Metabolically Severe | Urine | Up to 3300 mmol/mol creatinine | [1] |
| Isovaleric Acidemia (IVA) - Metabolically Mild or Intermediate | Urine | 15 to 195 mmol/mol creatinine | [1] |
| Isovaleric Acidemia (IVA) - General | Urine | 465–9213 mmol/mol creatinine | [5] |
| Healthy/Normal Controls | Urine | 0 - 3.7 mmol/mol creatinine | [2][6][7] |
| Healthy/Normal Controls (Adolescent) | Urine | <8.48 umol/mmol creatinine | [8] |
| Pregnancies at Risk for IVA (Affected Fetus) | Amniotic Fluid | 556 and 957 ng/ml | [9] |
| Pregnancies at Risk for IVA (Unaffected Fetus) | Amniotic Fluid | 17, 18, and 18 ng/ml | [9] |
| Normal Pregnant Women | Amniotic Fluid | Not detected (one case at 6 ng/ml) | [9] |
Leucine Catabolism and N-Isovalerylglycine Formation
The following diagram illustrates the abbreviated metabolic pathway of leucine. In Isovaleric Acidemia, the deficiency of isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then conjugated with glycine to form N-isovalerylglycine.
Caption: Leucine catabolism and the formation of N-Isovalerylglycine in Isovaleric Acidemia.
Experimental Protocol: Quantification of N-Isovalerylglycine in Urine
The following is a generalized protocol for the quantification of N-Isovalerylglycine in urine samples by gas chromatography-mass spectrometry (GC-MS), based on methodologies described in the literature.[9][10]
1. Sample Preparation and Internal Standard Addition:
-
A known volume of urine (e.g., 1-3 mL) is transferred to a clean glass tube.
-
An internal standard, such as a stable isotope-labeled N-isovalerylglycine (e.g., [4,4,4-D3]Isovalerylglycine), is added to the urine sample to allow for accurate quantification.[9]
2. Extraction:
-
The urine sample is acidified to a pH of 1 using hydrochloric acid (HCl).
-
The acidified sample is then extracted multiple times (e.g., six times with 3 mL) with an organic solvent like ethyl acetate.[10]
-
The organic extracts are combined.
3. Drying and Evaporation:
-
The combined organic extract is dried over anhydrous sodium sulfate to remove any residual water.[10]
-
The dried extract is then evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[10]
4. Derivatization:
-
The dried residue is derivatized to make the N-isovalerylglycine more volatile for GC-MS analysis. A common method is methylation using an ethereal solution of diazomethane.[10]
5. GC-MS Analysis:
-
The derivatized sample is reconstituted in a suitable solvent and injected into the GC-MS system.
-
Gas Chromatography (GC): The sample is separated on a capillary column (e.g., with a polar or nonpolar stationary phase) with a programmed temperature gradient.
-
Mass Spectrometry (MS): The eluted compounds are ionized (e.g., by chemical ionization) and detected by the mass spectrometer.[9] The analysis is typically performed in the selected ion monitoring (SIM) mode, where the instrument is set to detect specific ions characteristic of N-isovalerylglycine and its internal standard.[9]
6. Quantification:
-
The concentration of N-isovalerylglycine in the original urine sample is determined by comparing the peak area of the analyte to that of the internal standard.
Diagnostic Workflow for Isovaleric Acidemia
The following diagram outlines the typical workflow for the diagnosis of Isovaleric Acidemia, highlighting the central role of N-Isovalerylglycine analysis.
Caption: Diagnostic workflow for Isovaleric Acidemia.
This guide demonstrates that N-Isovalerylglycine is a highly specific and sensitive biomarker for the diagnosis and classification of Isovaleric Acidemia. The significant difference in its concentration between affected individuals and healthy controls underscores its importance in clinical diagnostics and research. The provided experimental protocol offers a foundation for laboratories to develop and validate their own quantitative assays for N-Isovalerylglycine.
References
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isovalerylglycine - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]
- 4. medlink.com [medlink.com]
- 5. Different spectrum of mutations of isovaleryl-CoA dehydrogenase (IVD) gene in Korean patients with isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isovalerylglycine - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Isovalerylglycine - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. hmdb.ca [hmdb.ca]
- 9. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Transfer of N-Isovalerylglycine-d9 Assays: A Comparative Guide
The successful transfer of bioanalytical methods is a critical step in drug development, ensuring consistent and reliable data across different laboratories and lifecycle stages of a therapeutic product. When the assay involves a stable isotope-labeled internal standard such as N-Isovalerylglycine-d9, specific considerations must be taken into account to maintain assay performance. This guide provides a comprehensive comparison of method transfer strategies, detailed experimental protocols, and quantitative acceptance criteria to aid researchers, scientists, and drug development professionals in this process.
Core Principles of Bioanalytical Method Transfer
A bioanalytical method transfer aims to demonstrate that a receiving laboratory can achieve comparable performance to the originating laboratory for a validated analytical method.[1][2] For assays utilizing this compound, a deuterated analog of the endogenous metabolite N-Isovalerylglycine, the primary goal is to ensure that the measurement of the analyte is accurate and precise, irrespective of the testing site. N-Isovalerylglycine is a biomarker for isovaleric acidemia, an inherited metabolic disorder.[3] Its deuterated form, this compound, is an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties to the analyte, which helps to correct for variability in sample extraction and matrix effects.[4][5][6]
Comparison of Method Transfer Strategies
The choice of a suitable method transfer strategy depends on the complexity of the assay, the experience of the receiving laboratory, and the stage of drug development.[2] A risk-based approach is often recommended to determine the most appropriate strategy. The three primary approaches for bioanalytical method transfer are comparative testing, co-validation, and revalidation.
| Strategy | Description | When to Use | Key Considerations |
| Comparative Testing | The most common approach where both the originating and receiving laboratories analyze the same set of samples. The results are then statistically compared against predefined acceptance criteria.[1][2] | For well-established and validated methods with a comprehensive understanding of their performance characteristics. | Requires a robust protocol, well-characterized and homogenous samples, and predefined statistical analysis plans. |
| Co-validation | The receiving laboratory participates in the validation of the analytical method alongside the originating laboratory. This ensures a deep understanding of the method's intricacies.[1][2] | For new or complex methods, or when the receiving laboratory will be a key site for future studies. | Fosters collaboration and shared ownership of the method. Requires significant upfront planning and coordination. |
| Revalidation (Partial or Full) | The receiving laboratory performs a partial or full revalidation of the analytical method. The extent of revalidation depends on the differences in instrumentation or laboratory environment.[1] | When there are significant differences in equipment between the laboratories or if the method is being transferred to a less experienced laboratory. | Can be resource-intensive but provides the highest level of assurance in the receiving laboratory's capabilities. |
Key Considerations for this compound Assays
The use of a stable isotope-labeled internal standard simplifies many aspects of method transfer by mitigating matrix effects. However, specific attention should be paid to the following:
-
Isotopic Purity and Stability of this compound: The isotopic purity of the internal standard is crucial to prevent cross-signal contribution from the analyte.[7] A high isotopic purity (typically ≥98%) is recommended.[8] The stability of the deuterated standard in solution and biological matrices should also be confirmed.[8][9]
-
Chromatographic Separation: While the stable isotope-labeled standard is expected to co-elute with the analyte, subtle differences in retention time can occur. The chromatographic conditions must be robust enough to ensure consistent co-elution in both laboratories.
-
Mass Spectrometric Conditions: Instrument parameters, such as ion source settings and collision energies, should be carefully optimized and documented to ensure comparable sensitivity and fragmentation patterns between laboratories.
Experimental Protocols for Method Transfer
The following protocols are designed for the comparative testing approach, which is the most frequently used strategy for transferring a validated LC-MS/MS assay for N-Isovalerylglycine using this compound as an internal standard.
Preparation of Method Transfer Samples
A dedicated set of samples should be prepared by the originating laboratory. These should include:
-
Calibration Standards: A full set of calibration standards covering the validated range of the assay.
-
Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations). A minimum of six replicates at each level should be prepared.
-
Blank Matrix Samples: To assess for any potential interferences.
Analysis at Originating and Receiving Laboratories
Both laboratories should analyze the method transfer samples according to the established and validated analytical method. It is crucial that both sites adhere strictly to the same standard operating procedure (SOP).
Data Analysis and Acceptance Criteria
The results from both laboratories should be statistically compared. The acceptance criteria are typically based on regulatory guidelines from the FDA and EMA.[10][11]
Table of Acceptance Criteria for Method Transfer
| Parameter | Acceptance Criteria | Regulatory Guidance |
| Accuracy | The mean concentration of QC samples at each level should be within ±15% of the nominal concentration. For the Lower Limit of Quantification (LLOQ), it should be within ±20%.[11][12] | FDA, EMA |
| Precision | The coefficient of variation (CV) for the QC samples at each level should not exceed 15%. For the LLOQ, the CV should not exceed 20%.[11][12] | FDA, EMA |
| Inter-laboratory Comparison | The percentage difference between the mean values obtained by the two laboratories for each QC level should be within a predefined limit, often ≤20%. | Industry Best Practice |
Visualizing the Method Transfer Workflow
A clear and logical workflow is essential for a successful method transfer.
Caption: A logical workflow for a bioanalytical method transfer process.
Logical Relationships in Data Evaluation
The successful outcome of a method transfer hinges on meeting the predefined acceptance criteria.
Caption: Decision-making process for evaluating method transfer data.
References
- 1. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 2. rssl.com [rssl.com]
- 3. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Safety Operating Guide
Comprehensive Safety and Handling Guide for N-Isovalerylglycine-d9
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for N-Isovalerylglycine-d9, a deuterated form of N-Isovalerylglycine used as a biomarker and in metabolic research.
Hazard Identification and Classification
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[1] |
Precautionary Statements: [2]
| Code | Statement |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P350 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P317 | Get medical help. |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure safety when handling this compound.[3]
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[3][4] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Skin Protection | Protective gloves (e.g., nitrile rubber).[3] | Prevents skin contact. |
| Laboratory coat or protective clothing.[3][4] | Minimizes contamination of personal clothing. | |
| Respiratory Protection | Dust respirator.[3] | Recommended when handling the solid form to prevent inhalation of dust particles, especially if aerosol generation is possible. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to proper laboratory procedures is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to avoid dust dispersion.[3][4]
-
Ensure safety shower and eye wash stations are readily accessible.[3]
-
Wash hands thoroughly after handling the compound.[3]
2. Handling the Compound:
-
Avoid the formation and inhalation of dust.[4]
-
Do not eat, drink, or smoke in the laboratory area.[4]
3. Storage:
Emergency Procedures
In the event of an exposure or spill, follow these first-aid and containment measures.
First-Aid Measures: [3]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell. |
| Skin Contact | Remove all contaminated clothing immediately. Rinse the skin with plenty of water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. |
| Ingestion | Rinse mouth. Seek medical advice if you feel unwell. |
Accidental Release Measures:
-
Use personal protective equipment as outlined above.
-
Avoid dust formation.[4]
-
Sweep up the spilled solid material, taking care not to disperse dust, and collect it into a sealed container for disposal.[3][4]
-
Prevent the product from entering drains.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Treatment Methods: [3]
-
Recycling: If possible, recycle the material.
-
Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: Observe all federal, state, and local environmental regulations when disposing of this substance.
-
Container Disposal: Dispose of contaminated packaging in the same manner as the substance itself.
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
